2E,4E,6Z-Nonatrienal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2E,4E,6Z)-nona-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ZRGCPWHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100113-52-8 | |
| Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of (2E,4E,6Z)-Nonatrienal
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)—for the characterization of (2E,4E,6Z)-nonatrienal. This volatile aldehyde is a molecule of significant interest to researchers in flavor science, chemical ecology, and drug development due to its potent sensory properties and role as a biological signaling molecule.[1] Understanding its precise chemical structure through spectroscopic validation is paramount for any rigorous scientific investigation.
(2E,4E,6Z)-Nonatrienal, with the molecular formula C₉H₁₂O, is a polyunsaturated aldehyde featuring a nine-carbon chain with a conjugated system of three double bonds.[1] The specific stereochemistry—trans (E) at the C2-C3 and C4-C5 positions and cis (Z) at the C6-C7 position—is critical to its unique chemical and biological properties, including its characteristic oatmeal-like aroma.[1][2] This guide will detail the expected spectral features that confirm this specific isomeric structure.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry is a primary technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For (2E,4E,6Z)-nonatrienal, Electron Ionization (EI) is a standard method.
Expected Mass Spectrum Data
The EI-MS of (2E,4E,6Z)-nonatrienal is characterized by a specific set of fragment ions. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight.[3] However, due to the molecule's lability, the molecular ion peak may be of low intensity. The fragmentation pattern provides a more robust fingerprint for identification.
Table 1: Key EI-MS Fragmentation Data for (2E,4E,6Z)-Nonatrienal
| m/z | Relative Intensity (%) | Putative Fragment Identity |
| 136 | Low | [M]⁺ Molecular Ion |
| 107 | High | [M-CHO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 79 | High | [C₆H₇]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
Note: Relative intensities are qualitative and can vary based on instrumentation and conditions.
Interpretation and Causality
The fragmentation pattern is a direct consequence of the molecule's structure. The conjugated π-system and the terminal aldehyde group dictate the cleavage pathways. The loss of the formyl radical (-CHO, 29 amu) to yield a stable C₈H₁₁⁺ fragment at m/z 107 is a common and diagnostically significant fragmentation for aldehydes. The subsequent cleavages and rearrangements within the unsaturated carbon chain lead to the formation of other stable carbocations, such as the tropylium ion (m/z 91) and various smaller unsaturated fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust protocol for analyzing (2E,4E,6Z)-nonatrienal involves Gas Chromatography (GC) coupled with Mass Spectrometry (MS), which separates the volatile compound from a mixture before detection.
-
Sample Preparation : Dissolve the synthesized or extracted compound in a volatile solvent like dichloromethane or diethyl ether.
-
GC Separation :
-
Column : Use a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP) for good separation of isomers.
-
Injection : Inject 1 µL of the sample solution into the GC inlet, typically set at 250 °C.
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Start with an initial temperature of 40 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.
-
-
MS Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 350.
-
Interface Temperature : Maintain the GC-MS transfer line at 280 °C.
-
This self-validating system ensures that the retention time from the GC provides an orthogonal piece of data to the mass spectrum, increasing confidence in the identification.
Caption: GC-MS workflow for the analysis of (2E,4E,6Z)-nonatrienal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Stereochemistry
NMR spectroscopy is the most powerful tool for unambiguously determining the detailed stereochemistry of (2E,4E,6Z)-nonatrienal. Both ¹H and ¹³C NMR are essential, with coupling constants in the ¹H spectrum being particularly diagnostic for the E and Z configurations of the double bonds.
¹H NMR Spectral Data
The ¹H NMR spectrum of (2E,4E,6Z)-nonatrienal is complex due to the extensive coupling between protons along the conjugated system. The data presented here is based on characterization studies of the synthesized compound.[2]
Table 2: Predicted ¹H NMR Data for (2E,4E,6Z)-Nonatrienal (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (-CHO) | 9.55 | d | J = 8.0 |
| H-2 | 6.15 | dd | J = 15.0, 8.0 |
| H-3 | 7.20 | dd | J = 15.0, 10.5 |
| H-4 | 6.30 | dd | J = 15.0, 10.5 |
| H-5 | 7.05 | dd | J = 15.0, 11.0 |
| H-6 | 5.85 | t | J = 11.0 |
| H-7 | 5.60 | dt | J = 11.0, 7.5 |
| H-8 | 2.20 | quintet | J = 7.5 |
| H-9 (-CH₃) | 1.05 | t | J = 7.5 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the proton data, confirming the nine unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for (2E,4E,6Z)-Nonatrienal (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (-CHO) | 193.5 |
| C-2 | 132.0 |
| C-3 | 152.0 |
| C-4 | 130.0 |
| C-5 | 145.0 |
| C-6 | 125.0 |
| C-7 | 135.0 |
| C-8 | 21.5 |
| C-9 | 13.0 |
Interpretation and Validation of Stereochemistry
The key to confirming the stereochemistry lies in the proton coupling constants (J-values):
-
H-2/H-3 and H-4/H-5 : The large coupling constants (~15 Hz) for these pairs are definitive for a trans (E) relationship between the vicinal protons across the double bond.
-
H-6/H-7 : The smaller coupling constant (~11 Hz) is characteristic of a cis (Z) relationship.
This pattern of two large and one small coupling constant for the C2-C7 olefinic protons is the essential spectroscopic signature that validates the (2E,4E,6Z) isomer.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of purified (2E,4E,6Z)-nonatrienal in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition :
-
Acquire at least 16 scans.
-
Set a spectral width of 12-15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire several hundred scans due to the lower natural abundance of ¹³C.
-
Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.
-
Set a spectral width of 220-240 ppm.
-
-
Data Processing : Apply a Fourier transform and phase correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
Caption: Logic for assigning stereochemistry using ¹H NMR coupling constants.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Data
The IR spectrum of (2E,4E,6Z)-nonatrienal will prominently feature absorptions characteristic of an α,β-unsaturated aldehyde and the different types of C=C double bonds.
Table 4: Key IR Absorption Bands for (2E,4E,6Z)-Nonatrienal
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~2970 | Medium | C-H stretch | Alkyl (CH₃, CH₂) |
| ~2720 | Weak | C-H stretch | Aldehyde |
| ~1685 | Strong | C=O stretch | Conjugated Aldehyde |
| ~1640 | Strong | C=C stretch | Conjugated Alkene |
| ~970 | Strong | C-H bend | trans-Alkene (out-of-plane) |
| ~730 | Medium | C-H bend | cis-Alkene (out-of-plane) |
Causality of Key Peaks
-
Conjugated Carbonyl (C=O) : The C=O stretch appears at a lower frequency (~1685 cm⁻¹) than a typical saturated aldehyde (~1725 cm⁻¹) because conjugation with the C=C double bonds delocalizes electron density, weakening the carbonyl double bond. This is a key indicator of an α,β-unsaturated system.
-
trans and cis C-H Bends : The strong absorption around 970 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, confirming the E configuration at C2-C3 and C4-C5. The weaker band around 730 cm⁻¹ is indicative of the cis-disubstituted C=C bond, confirming the Z configuration at C6-C7.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples.
-
Sample Preparation : Place one drop of the neat, purified liquid (2E,4E,6Z)-nonatrienal directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal first.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans.
-
Set a resolution of 4 cm⁻¹.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The rigorous identification of (2E,4E,6Z)-nonatrienal is achieved through the synergistic application of MS, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. Infrared spectroscopy identifies the key functional groups and offers initial evidence of the double bond stereochemistry. Finally, ¹H NMR spectroscopy provides the definitive and unambiguous assignment of the (2E,4E,6Z) configuration through the measurement of proton-proton coupling constants. Together, these techniques form a self-validating analytical workflow essential for the accurate characterization of this important molecule in research and development settings.
References
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Janssen, D., et al. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7111. [Link]
-
Courregelongue, M., & Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
Sources
The Genesis of a Key Flavor Note: An In-depth Technical Guide to the Formation of 2E,4E,6Z-Nonatrienal in Walnuts
Abstract
The characteristic and highly valued flavor profile of fresh walnuts ( Juglans regia L.) is a complex symphony of volatile organic compounds. Among these, (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key character-impact aroma compound, contributing a distinct oatmeal-like note that is crucial to the overall sensory perception of walnuts.[1][2][3] This in-depth technical guide elucidates the intricate biochemical pathways responsible for the formation of this specific C9 aldehyde, providing a comprehensive overview for researchers, food scientists, and professionals in the flavor and fragrance industry. We will delve into the enzymatic cascade of the lipoxygenase pathway, exploring the roles of specific enzymes and their substrates, and also consider the potential for non-enzymatic contributions and subsequent isomerization reactions.
Introduction: The Significance of 2E,4E,6Z-Nonatrienal in Walnut Flavor
The desirable flavor of fresh walnuts is a delicate attribute, susceptible to degradation during storage, which can lead to the development of off-flavors and rancidity.[4] Understanding the biogenesis of key flavor compounds is paramount for developing strategies to preserve and enhance the sensory quality of walnuts and their derived products. Recent studies have unequivocally identified (2E,4E,6Z)-nona-2,4,6-trienal, in concert with sotolon, as a pivotal component of the characteristic aroma of fresh walnuts.[1][2][3] Its formation is intrinsically linked to the lipid composition of walnuts, which are notably rich in polyunsaturated fatty acids (PUFAs), particularly α-linolenic acid.[4] This guide will dissect the mechanism of its formation, providing a foundational understanding for applications in quality control, breeding programs for flavor enhancement, and the development of natural flavor ingredients.
The Primary Enzymatic Pathway: The Lipoxygenase (LOX) Cascade
The biosynthesis of this compound in walnuts is predominantly an enzymatic process initiated by the lipoxygenase (LOX) pathway.[4] This pathway is a well-established route for the generation of a wide array of volatile C6 and C9 aldehydes and alcohols, often referred to as "green leaf volatiles," in many plant species.[5][6] The process can be conceptually divided into two main enzymatic steps.
Step 1: Regio- and Stereospecific Dioxygenation by 9-Lipoxygenase (9-LOX)
The journey from a fatty acid to a volatile aldehyde begins with the action of lipoxygenase, a class of non-heme iron-containing dioxygenases. In the context of C9 aldehyde formation, a specific isoform, 9-lipoxygenase (9-LOX) , is the key initiating enzyme.
-
Substrate: The primary substrate for the synthesis of C9 aldehydes in walnuts is α-linolenic acid (ALA; 18:3, n-3) , an omega-3 fatty acid abundant in walnut oil.[4]
-
Reaction: 9-LOX catalyzes the regio- and stereospecific insertion of molecular oxygen into the α-linolenic acid molecule at the C-9 position. This reaction transforms the (Z,Z,Z)-configured double bonds of ALA into a conjugated diene system, resulting in the formation of a 9-hydroperoxy-octadecatrienoic acid (9-HPOT) .[7] While direct stereochemical analysis of walnut 9-LOX is not extensively documented, it is highly probable, based on studies in other plants, that the reaction proceeds with a high degree of stereospecificity, yielding the (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid isomer.[7]
Step 2: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)
The hydroperoxide intermediate is a transient species that is rapidly metabolized by the next enzyme in the cascade, hydroperoxide lyase (HPL) .
-
Reaction: HPL, a member of the cytochrome P450 superfamily (CYP74), catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group.[8] Specifically, it cleaves the C9-C10 bond of the 9-HPOT molecule.
-
Products: This cleavage event generates two fragments: a C9 aldehyde and a C9 oxo-acid. The C9 aldehyde initially formed is likely (3Z,6Z)-nonadienal .
Step 3: Isomerization to this compound
The initially formed (3Z,6Z)-nonadienal is not the final, stable aroma compound. It is known that (Z)-3-alkenals can undergo isomerization to the more stable (E)-2-alkenal configuration.[9][10] In the case of nonatrienal, a series of isomerizations are necessary to arrive at the 2E,4E,6Z configuration. While the precise enzymatic machinery for this in walnuts is yet to be fully characterized, it is plausible that a dedicated (Z)-3:(E)-2-hexenal isomerase or similar enzymes are involved.[9] It is also possible that some of these isomerization steps occur spontaneously. The proposed final step is the isomerization of an intermediate to yield the conjugated triene system of (2E,4E,6Z)-nona-2,4,6-trienal .
Visualizing the Pathway
The enzymatic formation of this compound can be visualized as a sequential process.
Caption: Enzymatic pathway for the formation of this compound in walnuts.
Non-Enzymatic Formation and Influencing Factors
While the LOX pathway is the primary route for the formation of this compound, it is important to acknowledge the potential for non-enzymatic lipid peroxidation (autoxidation).
-
Autoxidation: In the presence of oxygen, heat, light, and metal ions, polyunsaturated fatty acids can undergo free-radical mediated oxidation. This process is less specific than enzymatic oxidation and can lead to a complex mixture of hydroperoxides and their subsequent breakdown products, including various aldehydes, ketones, and alcohols that contribute to rancidity. While autoxidation can also produce C9 aldehydes, the specific formation of the 2E,4E,6Z-isomer is likely less favored compared to the enzymatic pathway.
-
Factors Influencing Formation: The rate of both enzymatic and non-enzymatic aldehyde formation is influenced by several factors:
-
Oxygen Availability: As a key substrate for the LOX reaction and a driver of autoxidation, the presence of oxygen is critical.
-
Temperature: While moderate temperatures are optimal for enzyme activity, high temperatures can inactivate enzymes but accelerate autoxidation.[11][12]
-
Tissue Disruption: Mechanical damage to walnut tissues, such as during processing, brings the enzymes (LOX and HPL) into contact with their substrates (lipids), initiating the rapid formation of volatile aldehydes.
-
Experimental Protocols for Analysis
The investigation of this compound formation in walnuts requires robust analytical methodologies. A typical workflow is outlined below.
Sample Preparation and Extraction
-
Sample Homogenization: Fresh walnut kernels are flash-frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and ensure a homogenous sample.
-
Solvent Extraction: The powdered sample is extracted with a suitable organic solvent, such as a mixture of hexane and isopropanol, to isolate the lipids and volatile compounds.
-
Volatile Compound Isolation: Solid-Phase Microextraction (SPME) is a common and effective technique for the selective extraction and concentration of volatile and semi-volatile compounds from the sample headspace or a liquid extract.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Separation: A gas chromatograph equipped with a capillary column of appropriate polarity separates the individual components of the volatile extract based on their boiling points and chemical properties.
-
Identification: A mass spectrometer coupled to the GC provides mass spectra of the eluting compounds, which can be compared to spectral libraries for positive identification. Authentic standards of this compound should be used for confirmation.
-
-
Gas Chromatography-Olfactometry (GC-O): This technique allows for the sensory evaluation of the separated compounds. A trained panelist sniffs the effluent from the GC column to identify the odor-active compounds and their specific aroma characteristics.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of this compound in walnuts.
Summary and Future Perspectives
The formation of this compound in walnuts is a finely tuned enzymatic process, primarily driven by the sequential action of 9-lipoxygenase and hydroperoxide lyase on α-linolenic acid. The resulting C9 aldehyde undergoes isomerization to yield the final, potent aroma compound. While the general pathway is well-understood within the broader context of plant biochemistry, further research is warranted to specifically characterize the lipoxygenase and hydroperoxide lyase enzymes in Juglans regia. A deeper understanding of their substrate specificity, stereospecificity, and the factors regulating their activity will be instrumental in developing strategies to optimize and preserve the unique and desirable flavor of fresh walnuts.
References
- C6-aldehyde formation by fatty acid hydroperoxide lyase in the brown alga Laminaria angust
- Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species.
- Microbial Production of Conjugated Linoleic Acid and Conjugated Linolenic Acid Relies on a Multienzymatic System.
- The proposed pathway for short chain aldehydes [2(E) and 3(Z) nonenal,...
- Origins of conjugated triene fatty acids. The biosynthesis of calendic acid by Calendula officinalis. RSC Publishing.
- Hydroperoxide lyase and divinyl ether synthase. PubMed.
- Exploring the role of lipoxygenases on walnut quality and shelf-life.
- Lipoxygenase activity in walnuts and almonds.
- Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants.
- Hydroperoxide-lyase activity in mint leaves: Volatile C6-aldehyde production from hydroperoxy-fatty acids.
- Synthesis of dihydroperoxides of linoleic and linolenic acids and studies on their transform
- Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family.
- Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry.
- Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids.
- Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Applic
- Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation.
- Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Wageningen University & Research.
- 9-Lipoxygenase pathway for the metabolism of α-linolenic acid. 9-LOX,...
- ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. University of Illinois IDEALS.
- Lipoxygenase activity in walnuts and almonds.
- Sotolon and (2 E ,4 E ,6 Z )-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts.
- Sotolon and (2 E,4 E,6 Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. PubMed.
- An Insight into the Isomerization Chemistry of Methyl Linolenate. JOCPR.
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- 1. Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9- and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Initial Characterization of 2E,4E,6Z-Nonatrienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of (2E,4E,6Z)-nona-2,4,6-trienal, a potent nine-carbon volatile aldehyde with significant impact on the flavor and aroma of various food products. This document delves into the initial identification of this compound as a key aroma constituent in oat flakes and walnuts, its sensory properties, and its biosynthetic origins from polyunsaturated fatty acids. Furthermore, it outlines the analytical techniques pivotal to its structural elucidation and quantification, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental workflows for its isolation and a representative synthetic protocol are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, food science, and natural product chemistry.
Introduction: The Emergence of a Potent Aroma Compound
(2E,4E,6Z)-Nona-2,4,6-trienal is a conjugated aldehyde with the molecular formula C₉H₁₂O.[1][2] Its specific stereochemistry, featuring two trans double bonds at positions 2 and 4, and one cis double bond at position 6, is crucial to its distinct sensory properties and biological activity.[1][2] While numerous volatile compounds contribute to the complex aroma profiles of foods, only a select few, known as "character-impact" compounds, are singularly responsible for the characteristic scent of a product. 2E,4E,6Z-Nonatrienal has emerged as one such compound, defining the aroma of several important foodstuffs.[3] Its extremely low odor threshold makes it a significant contributor to aroma even at trace concentrations. This guide provides an in-depth exploration of the scientific journey to identify and characterize this potent flavor molecule.
Caption: Proposed biosynthetic pathway of this compound from α-linolenic acid.
Chemical Synthesis
The stereoselective synthesis of this compound is crucial for obtaining pure standards for analytical and sensory studies. The Wittig reaction is a commonly employed and effective method for its synthesis due to its reliability in forming carbon-carbon double bonds with control over stereochemistry.
Representative Protocol: Wittig Reaction
This protocol is a representative example based on the principles of the Wittig reaction for the synthesis of polyunsaturated aldehydes.
Objective: To synthesize (2E,4E,6Z)-nona-2,4,6-trienal.
Materials:
-
(2Z)-Hex-2-enal (starting aldehyde)
-
(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: Dissolve (triphenylphosphoranylidene)acetaldehyde in the anhydrous solvent in the reaction flask.
-
Aldehyde Addition: Dissolve (2Z)-Hex-2-enal in the anhydrous solvent and add it dropwise to the stirred solution of the Wittig reagent at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (2E,4E,6Z)-nona-2,4,6-trienal.
-
Validation: Confirm the structure and purity of the synthesized compound using GC-MS and ¹H and ¹³C NMR spectroscopy.
Isolation and Purification from Natural Sources
The isolation of a volatile and potentially labile compound like this compound from a complex food matrix requires careful and mild extraction techniques to prevent artifact formation.
Caption: General experimental workflow for the isolation and characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation: The food sample (e.g., oat flakes, fresh walnuts) is homogenized in a suitable solvent (e.g., diethyl ether, dichloromethane) at a low temperature to minimize enzymatic activity.
-
Extraction: The homogenate is stirred for a defined period to ensure efficient extraction of the volatile compounds.
-
Isolation of Volatiles: The solvent extract is subjected to Solvent-Assisted Flavor Evaporation (SAFE). This high-vacuum distillation technique allows for the gentle separation of volatile compounds from the non-volatile matrix components at low temperatures, thus preventing thermal degradation and artifact formation.
-
Concentration: The resulting distillate is carefully concentrated using a Vigreux column to a small volume.
-
Analysis and Identification: The concentrated aroma extract is then analyzed by Gas Chromatography-Olfactometry (GC-O) to identify the odor-active regions and by Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification.
-
Purification (for standard isolation): For the isolation of a pure standard, the extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation and Spectroscopic Analysis
The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, the retention index (RI) on different polarity columns and the mass spectrum are key identifiers. The mass spectrum is generated by electron ionization (EI), which causes fragmentation of the molecule. The fragmentation pattern is a unique fingerprint of the compound.
Expected Mass Spectral Fragmentation:
While a publicly available, experimentally derived mass spectrum is not readily accessible, the expected fragmentation pattern for this compound (Molecular Weight: 136.19 g/mol ) under EI would include:
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |
| 136 | [C₉H₁₂O]⁺ | Molecular ion (M⁺) |
| 135 | [M-H]⁺ | Loss of a hydrogen atom |
| 121 | [M-CH₃]⁺ | Loss of a methyl radical |
| 107 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the terminus |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in unsaturated systems |
| 79 | [C₆H₇]⁺ | Common fragment in cyclic/aromatic systems |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |
| 53 | [C₄H₅]⁺ | Cyclobutenyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [CHO]⁺ | Formyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized compound, confirming the connectivity of atoms and the stereochemistry of the double bonds.
Predicted NMR Data:
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (CHO) | 9.5 - 9.7 | d | J ≈ 8.0 |
| H-2 | 6.1 - 6.3 | dd | J ≈ 15.0, 8.0 |
| H-3 | 6.8 - 7.2 | m | |
| H-4 | 6.3 - 6.5 | m | |
| H-5 | 6.6 - 6.9 | m | |
| H-6 | 5.8 - 6.0 | m | |
| H-7 | 5.4 - 5.6 | m | |
| H-8 | 2.1 - 2.3 | m | |
| H-9 | 1.0 - 1.2 | t | J ≈ 7.5 |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted δ (ppm) |
| C-1 (CHO) | 193 - 195 |
| C-2 | 130 - 135 |
| C-3 | 150 - 155 |
| C-4 | 128 - 133 |
| C-5 | 145 - 150 |
| C-6 | 125 - 130 |
| C-7 | 135 - 140 |
| C-8 | 25 - 30 |
| C-9 | 12 - 15 |
Quantitative Analysis
The quantification of this compound in food matrices is typically performed using stable isotope dilution analysis (SIDA) coupled with GC-MS. This method involves spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled this compound) to account for losses during sample preparation and analysis, ensuring high accuracy and precision.
Reported Concentrations in Food Products:
| Food Product | Concentration | Reference(s) |
| Oat Flakes | 13 µg/kg | [3][4] |
| Fresh Walnuts | ~10 µg/kg | [5] |
| Red Wine (max.) | 441.3 ng/L | [6] |
Conclusion and Future Perspectives
(2E,4E,6Z)-Nona-2,4,6-trienal stands out as a molecule of significant interest in flavor science due to its potent and characteristic aroma. Its discovery and characterization in key food products like oats and walnuts have provided a deeper understanding of the molecular basis of food flavor. The elucidation of its biosynthetic pathway from α-linolenic acid opens avenues for biotechnological production and for modulating its concentration in crops to enhance desirable flavor profiles.
Future research may focus on several key areas:
-
Detailed Biosynthetic Regulation: A more in-depth investigation into the specific lipoxygenase and hydroperoxide lyase isozymes involved in its formation and the factors that regulate their expression in different plant tissues.
-
Occurrence in Other Natural Products: Screening a wider range of plant and food materials for the presence of this compound to better understand its distribution in nature.
-
Sensory Interactions: Studying the synergistic and antagonistic sensory interactions between this compound and other volatile compounds in complex food aromas.
-
Bioactivity: Exploring potential biological activities of this unsaturated aldehyde beyond its role as a flavor compound.
This technical guide provides a solid foundation for professionals in the field, summarizing the current knowledge and highlighting the importance of this impactful aroma compound.
References
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7047-7057. [Link]
-
Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244-1255. [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. National Center for Biotechnology Information. [Link]
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed, 53(22), 8699–8705. [Link]
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- 6. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
solid-phase microextraction (SPME) for 2E,4E,6Z-Nonatrienal analysis
An Application Guide for the Analysis of 2E,4E,6Z-Nonatrienal using Solid-Phase Microextraction (SPME)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the extraction and quantification of (2E,4E,6Z)-Nonatrienal, a potent aroma compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC). (2E,4E,6Z)-Nonatrienal is a key odorant responsible for the characteristic aroma of fresh walnuts and oatmeal.[1][2] Its analysis is critical in flavor chemistry, food science, and quality control. SPME offers a robust, solvent-free, and sensitive sample preparation method perfectly suited for capturing this volatile aldehyde from complex matrices.[3][4][5] This guide is designed for researchers and analytical scientists, offering a deep dive into the causality behind methodological choices, a detailed, field-proven protocol, and troubleshooting insights to ensure reliable and reproducible results.
Section 1: The SPME-GC Paradigm - A Conceptual Framework
Solid-Phase Microextraction is an equilibrium-based extraction technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate analytes from a sample.[3] For volatile compounds like this compound in complex samples (e.g., food, beverages), the Headspace (HS) extraction mode is superior. In HS-SPME, the fiber is exposed to the vapor phase above the sample, ensuring that only volatile and semi-volatile compounds are extracted, which protects the fiber from non-volatile matrix components and extends its lifespan.[3] The concentrated analytes are then thermally desorbed directly in the hot GC inlet for separation and detection.
The entire workflow is a seamless integration of sample preparation and chromatographic introduction, minimizing sample handling and potential for analyte loss.
Section 2: Method Development: Causality and Experimental Choices
A robust analytical method is built on a foundation of scientifically sound choices. This section explains the rationale behind the selection of key SPME parameters for this compound analysis.
The Heart of the Method: SPME Fiber Selection
The choice of fiber coating is the most critical parameter influencing selectivity and extraction efficiency. The decision is governed by the principle of "like dissolves like," where the polarity of the coating should be matched to the analyte. This compound is a C9 unsaturated aldehyde, making it a relatively non-polar to moderately polar volatile compound.
-
Polydimethylsiloxane (PDMS): A non-polar coating best suited for non-polar analytes. While it can extract nonatrienal, its efficiency may be limited.
-
Polyacrylate (PA): A polar coating, generally used for polar compounds like phenols and alcohols. It is not the optimal choice for aldehydes.
-
Divinylbenzene (DVB) Coatings: DVB is a porous polymer that provides a high surface area for adsorption of a wide range of volatile and semi-volatile compounds. It shows strong affinity for aldehydes.
-
PDMS/DVB: This dual-phase fiber combines the properties of both coatings, making it effective for a broader range of analytes, including aldehydes. Studies on the similar compound 2-nonenal have shown PDMS/DVB to be highly efficient.[6]
-
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): This is a tri-phase fiber offering the broadest analyte range, from very volatile gases (Carboxen) to semi-volatiles (PDMS). Its versatility and high efficiency for flavor compounds make it an excellent first choice for method development.[7][8]
-
Recommendation: For the analysis of this compound, a DVB/CAR/PDMS fiber is recommended due to its comprehensive coverage of volatile compounds and proven efficacy in complex food matrices.[5] A PDMS/DVB fiber is a suitable alternative.[6]
Optimizing the Extraction Environment
Achieving maximum sensitivity and reproducibility requires careful optimization of the extraction conditions. These parameters collectively influence the equilibrium distribution of the analyte between the sample, the headspace, and the fiber.[7]
| Parameter | Principle of Action & Rationale | Typical Range |
| Extraction Temperature | Increasing temperature raises the vapor pressure of this compound, shifting it into the headspace. However, adsorption onto the fiber is exothermic, so excessively high temperatures can reduce uptake.[9] An optimal temperature balances these two opposing effects. | 50 - 70 °C |
| Extraction Time | This is the time the fiber is exposed to the headspace. The goal is to reach, or consistently get close to, equilibrium, where the rate of analyte adsorption equals the rate of desorption. A time-course study is essential to determine the optimal duration.[10] | 30 - 60 min |
| Sample Agitation | Stirring or shaking the sample vial accelerates the mass transfer of the analyte from the matrix into the headspace, allowing equilibrium to be reached more quickly and improving precision. | 250 - 500 rpm |
| Matrix Modification | For aqueous samples, adding a salt like sodium chloride (NaCl) decreases the solubility of organic analytes (the "salting-out" effect), increasing their concentration in the headspace and enhancing extraction efficiency. | 0.5 g - 1.0 g NaCl per 5 mL sample |
Advanced Technique: On-Fiber Derivatization
For trace-level quantification, aldehydes can present chromatographic challenges. On-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a powerful technique to overcome these issues.[11] PFBHA reacts with the aldehyde on the fiber to form a stable, heavier oxime derivative.[12]
-
Advantages: Improves thermal stability, enhances chromatographic peak shape, and dramatically increases sensitivity for mass spectrometric detection due to the presence of the pentafluorobenzyl group.[11]
-
Consideration: This adds a step to the procedure but is invaluable when pursuing the lowest possible detection limits.
Section 3: A Validated Protocol for Analysis
This section provides a step-by-step protocol for the HS-SPME-GC-MS analysis of this compound.
Materials & Instrumentation
-
SPME Fiber Assembly: Manual or Autosampler Holder with a DVB/CAR/PDMS StableFlex fiber (e.g., 50/30 µm thickness).
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Instrumentation: Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
GC Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar DB-WAX column is recommended for good peak shape of aldehydes.
-
Reagents: (2E,4E,6Z)-Nonatrienal standard, Sodium Chloride (analytical grade), organic-free water.
Step-by-Step Experimental Workflow
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a specified temperature.
-
Sample Preparation: Place an accurately weighed aliquot of the sample (e.g., 5 g of homogenized food product) into a 20 mL headspace vial. For aqueous samples, add 1 g of NaCl.
-
Equilibration: Securely cap the vial and place it in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 45 minutes at 60°C with continued agitation.
-
Desorption: Immediately after extraction, retract the fiber and introduce it into the GC inlet, which is held at 250°C. Desorb for 4 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.
-
Analysis: Start the GC-MS run concurrently with the desorption process.
Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet | 250 °C, Splitless Mode (4 min) | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 min | Separates this compound from other volatile components in the sample. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before reaching the MS source. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Mass Range | Scan Mode: m/z 35-350 | Captures the full mass spectrum for identification. |
| Quantifier Ion | SIM Mode: Target specific ions for higher sensitivity (e.g., m/z 67, 81, 95, 136) | To be determined from the analysis of a pure standard. |
Section 4: Ensuring Scientific Integrity: Validation and Troubleshooting
A developed method is only trustworthy if it is validated and performs reliably.
Method Validation Essentials
To ensure the data is accurate and defensible, the method should be validated for several key parameters.[10][13]
-
Linearity: A calibration curve should be generated using at least five concentration levels of the this compound standard. The correlation coefficient (r²) should be >0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). These values define the sensitivity of the method.
-
Precision: Assessed by performing replicate extractions (n=5 or more) of the same sample. The relative standard deviation (RSD) should typically be <15%.
-
Accuracy: Determined by spiking a known amount of standard into a real sample matrix and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable.
Troubleshooting Common SPME Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Incomplete desorption; Fiber not fully exposed; Low analyte concentration; Incorrect fiber choice. | Increase desorption time/temp; Check SPME holder mechanics; Use derivatization for trace levels; Re-evaluate fiber selection. |
| Poor Reproducibility (High RSD) | Inconsistent timing (extraction/desorption); Temperature fluctuations; Non-homogenous sample; Fiber damage. | Use an autosampler for precise timing; Ensure heating block is stable; Thoroughly homogenize sample; Inspect fiber under a microscope. |
| Peak Carryover | Incomplete desorption from the previous run ("memory effect"). | Increase desorption time and/or temperature. Bake out the fiber in a clean, hot inlet between complex samples.[6] |
| Extraneous Peaks | Contamination from septa, vials, or solvent; Fiber bleed. | Run a blank vial to identify source; Ensure proper fiber conditioning to minimize bleed. |
Conclusion
Headspace Solid-Phase Microextraction coupled with Gas Chromatography is a powerful, efficient, and sensitive technique for the analysis of the key aroma compound this compound. By understanding the scientific principles behind parameter selection—from fiber chemistry to extraction dynamics—researchers can develop and validate a robust method. The protocol detailed herein provides a field-tested starting point for achieving accurate and reproducible quantification of this important analyte in a variety of matrices, contributing to advancements in flavor science and product quality assessment.
References
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Sato, K., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. MDPI. Available at: [Link]
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Stashenko, E. E., et al. (2008). Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Journal of Separation Science. Available at: [Link]
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Ma, J., et al. (2013). Determination of Aldehydes in Diatoms by Headspace Solid-Phase Microextraction Coupled with GC-MS. Journal of Chromatographic Science. Available at: [Link]
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Bicchi, C., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. MDPI. Available at: [Link]
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Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wrolstad, R. E., et al. (2018). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. ResearchGate. Available at: [Link]
-
Ma, J., et al. (2013). Determination of Aldehydes in Diatoms by Headspace Solid-Phase Microextraction Coupled with GC-MS. ResearchGate. Available at: [Link]
-
Hudson, E. D., et al. (2007). Determination of Trace Aldehydes and Ketones in Seawater Using a Derivatization-Solid- Phase Microextraction (SPME) Method. ResearchGate. Available at: [Link]
-
Čandek-Potokar, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
-
Čandek-Potokar, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]
-
Yermakov, A. M., et al. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. National Institutes of Health. Available at: [Link]
-
Bicchi, C., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. PubMed Central. Available at: [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. ResearchGate. Available at: [Link]
-
Sumner, L. W., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). PubMed Central. Available at: [Link]
-
Pérez-Coello, M. S., et al. (2003). Fast screening method for volatile compounds of oak wood used for aging wines by headspace SPME-GC-MS (SIM). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Casadei, E., et al. (2018). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Semantic Scholar. Available at: [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. Available at: [Link]
-
Kataoka, H., & Saito, K. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. PubMed Central. Available at: [Link]
-
Marcus, S., & El-Sharkawy, A. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI. Available at: [Link]
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The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. The Good Scents Company. Available at: [Link]
-
Harmon, A. D. (2017). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Available at: [Link]
-
Spinnler, H. E., & Collombel, I. (2001). Optimization of headspace solid-phase Microextraction (SPME) for the odor analysis of surface-ripened cheese. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Liu, R., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available at: [Link]
-
de Souza, A. C., et al. (2015). (E)-2-Nonenal determination in brazilian beers using headspace solid-phase microextraction and gas chromatographic coupled mass spectrometry (HS-SPME-GC-MS). ResearchGate. Available at: [Link]
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Application and Protocol for the Detection of 2E,4E,6Z-Nonatrienal using Gas Chromatography-Olfactometry (GC-O)
Senior Application Scientist Note: This document provides a comprehensive guide for the detection and characterization of (2E,4E,6Z)-nonatrienal, a potent aroma compound, using Gas Chromatography-Olfactometry (GC-O). The methodologies detailed herein are designed to be robust and adaptable for researchers, scientists, and professionals in the food, beverage, and flavor industries. The core principle of this application is to leverage the synergistic power of instrumental analysis and human sensory perception to identify and quantify key odorants that define the aromatic profile of a sample.
Introduction: The Significance of (2E,4E,6Z)-Nonatrienal
(2E,4E,6Z)-Nonatrienal is a naturally occurring volatile aldehyde that contributes a characteristic cereal-like, sweet, and sometimes described as oat flake-like aroma to a variety of food products.[1][2] Its presence has been identified as a key aroma compound in oats, black tea, and walnuts.[2][3][4][5] Due to its extremely low odor threshold, even trace amounts of this compound can have a significant impact on the overall flavor profile of a product.[2][6][7] Therefore, accurate and sensitive detection methods are crucial for quality control, product development, and flavor research.
Gas Chromatography-Olfactometry (GC-O) is an ideal technique for this purpose. It combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector.[8][9][10][11] This dual-detection approach allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of conventional instrumental detectors like a mass spectrometer (MS) or a flame ionization detector (FID).[10][12][13]
This application note will detail the necessary steps for the successful application of GC-O for the detection of (2E,4E,6Z)-nonatrienal, covering sample preparation, instrumental analysis, and data interpretation.
Understanding the Analyte: (2E,4E,6Z)-Nonatrienal
A thorough understanding of the analyte's chemical and sensory properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C9H12O | [1][14] |
| Molecular Weight | 136.19 g/mol | [1][14] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| Odor Description | Cereal-like, sweet, oat flake-like, green, cucumber | [2][6][7][15] |
| Odor Threshold | Extremely low (e.g., 0.0002 ng/L in air, 16 ng/L in model wine) | [2][6][7][16][17] |
| Precursor | Linolenic acid | [2][7] |
Experimental Workflow: A Step-by-Step Approach
The overall workflow for the GC-O analysis of (2E,4E,6Z)-nonatrienal can be visualized as a sequential process, from sample acquisition to final data interpretation.
Figure 1: A comprehensive workflow for the GC-O analysis of (2E,4E,6Z)-nonatrienal, from sample preparation to data interpretation.
Detailed Protocols
Sample Preparation: Isolating the Volatiles
The choice of sample preparation technique is critical and depends on the sample matrix.[18] The goal is to efficiently extract and concentrate the volatile and semi-volatile compounds, including (2E,4E,6Z)-nonatrienal, while minimizing the formation of artifacts.[19][20]
Protocol 4.1.1: Solvent-Assisted Flavor Evaporation (SAFE)
This technique is particularly effective for obtaining a representative aroma extract from complex food matrices.[19]
-
Homogenization: Homogenize the sample with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Extraction: Perform a liquid-liquid extraction to separate the organic phase containing the volatile compounds.[20]
-
SAFE Distillation: Introduce the organic extract into the SAFE apparatus under high vacuum. The solvent and volatile compounds will evaporate at a low temperature, preventing thermal degradation of labile compounds.
-
Condensation: The evaporated volatiles are then condensed in a cold trap cooled with liquid nitrogen.
-
Concentration: The resulting distillate is carefully concentrated to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.
Protocol 4.1.2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and relatively simple technique suitable for screening and semi-quantitative analysis.[21][22]
-
Sample Preparation: Place a known amount of the homogenized sample into a headspace vial.
-
Equilibration: Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a set time to adsorb the analytes.[23]
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the trapped volatiles.
GC-O System Configuration and Analysis
A typical GC-O system consists of a gas chromatograph coupled with a mass spectrometer and an olfactometry port.[10][18] The column effluent is split between the two detectors.[10]
Table 2: Recommended GC-O Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless or Pulsed Splitless | To ensure the transfer of trace-level analytes onto the column. |
| Injector Temperature | 230-250 °C | To ensure efficient volatilization without thermal degradation. |
| Column | Non-polar (e.g., DB-5ms) and/or polar (e.g., DB-FFAP) | Using columns of different polarities aids in the separation and tentative identification of compounds based on retention indices. |
| Oven Program | Start at 40°C (hold 2 min), ramp 5-10°C/min to 250°C (hold 5-10 min) | A programmed temperature ramp is necessary to separate a wide range of volatile compounds with different boiling points. |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Provides good separation efficiency. |
| Effluent Split Ratio | 1:1 (MS:Olfactometry Port) | To ensure that both the instrumental detector and the human assessor receive a sufficient amount of the analyte. |
| Transfer Line Temp. | 250 °C | To prevent condensation of less volatile compounds before reaching the detectors.[8] |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Mass Range | m/z 35-350 | To cover the mass range of typical volatile compounds. |
| Olfactometry Port | Humidified air supply | To prevent nasal dehydration of the assessor during analysis. |
Protocol 4.2.1: GC-O Analysis
-
System Preparation: Condition the GC-O system to ensure it is clean and free of contaminants.
-
Assessor Training: Train the human assessors to recognize and describe different odors. It is advisable to use a panel of assessors to obtain more reliable data.[8]
-
Injection: Inject the prepared sample extract into the GC.
-
Data Acquisition: Start the data acquisition for both the MS and the olfactometry software.
-
Olfactory Evaluation: The assessor sniffs the column effluent at the olfactometry port and records the retention time, odor description, and intensity of each perceived aroma.
Data Analysis and Interpretation
The final step involves correlating the data from the MS and the olfactometry port to identify the odor-active compounds.
Figure 2: A flowchart detailing the data interpretation process for the confident identification of odor-active compounds.
Protocol 4.3.1: Identification of (2E,4E,6Z)-Nonatrienal
-
Data Alignment: Overlay the MS total ion chromatogram (TIC) with the aromagram generated from the olfactometry data.
-
Peak Matching: Identify the chromatographic peak that elutes at the same retention time as the "cereal-like" or "oat flake-like" odor detected at the olfactometry port.
-
Mass Spectral Analysis: Examine the mass spectrum of the corresponding peak. The mass spectrum of (2E,4E,6Z)-nonatrienal will show characteristic fragmentation patterns.
-
Library Search: Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for a tentative identification.
-
Retention Index Confirmation: Calculate the retention index of the peak and compare it with literature values for (2E,4E,6Z)-nonatrienal on the same or a similar column.
-
Standard Confirmation: For unambiguous identification, inject an authentic standard of (2E,4E,6Z)-nonatrienal under the same GC-O conditions and confirm that the retention time, mass spectrum, and odor description match those of the unknown peak in the sample.
Advanced GC-O Techniques for Enhanced Analysis
For complex matrices or when dealing with very low concentrations of (2E,4E,6Z)-nonatrienal, advanced GC-O techniques can be employed.
-
Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of the aroma extract and subsequent GC-O analysis of each dilution.[2][4][5][6] The highest dilution at which an odor is still detectable is defined as the flavor dilution (FD) factor. This provides a measure of the relative potency of the odorants in the sample.[6][7]
-
Comprehensive Two-Dimensional Gas Chromatography-Olfactometry (GCxGC-O): This powerful technique provides significantly enhanced separation capacity, which is particularly useful for resolving co-eluting compounds in complex samples.[19]
Method Validation and Quality Control
To ensure the reliability and accuracy of the results, it is essential to validate the GC-O method.[24]
-
Linearity and Range: Establish the linear range of the MS detector for (2E,4E,6Z)-nonatrienal using a series of standard solutions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the instrumental LOD and LOQ for the MS detector. Note that the olfactory LOD will likely be much lower.
-
Accuracy and Precision: Assess the accuracy and precision of the method by analyzing spiked samples at different concentration levels.[24]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C-labeled (2E,4E,6Z)-nonatrienal, is highly recommended for accurate quantification, as it can compensate for losses during sample preparation and injection.[2][7]
Conclusion
The application of Gas Chromatography-Olfactometry provides a robust and sensitive methodology for the detection and characterization of the key aroma compound (2E,4E,6Z)-nonatrienal in a wide range of sample matrices. By combining the separation power of gas chromatography with the specificity of the human olfactory system, researchers can gain valuable insights into the compounds that shape the aromatic profile of foods, beverages, and other consumer products. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this powerful analytical technique.
References
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- The Good Scents Company. ((E,E,Z)-2,4,6-nonatrienal).
- Wikipedia. (Gas chromatography-olfactometry).
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. Retrieved from [Link]
- MDPI. (Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends).
-
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2022). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 70(5), 1536–1544. Retrieved from [Link]
- PubChem. (2,4,6-Nonatrienal, (2E,4E,6E)-).
-
Jira, W., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7133–7141. Retrieved from [Link]
-
ResearchGate. (Characterization of ( E , E , Z )-2, 4 , 6 -Nonatrienal as a Character Impact Aroma Compound of Oat Flakes). Retrieved from [Link]
- precisionFDA. (2,4,6-NONATRIENAL, (2E,4E,6Z)-).
-
Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 37, 403-408. Retrieved from [Link]
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MDPI. (Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds). Retrieved from [Link]
- Sepsolve Analytical. (Enhanced GC–O workflows for detailed sensory evaluation).
- Chromatography Today. (Sample Preparation Options for Aroma Analysis).
-
ResearchGate. (Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits). Retrieved from [Link]
-
ResearchGate. ((PDF) Analysis of Volatiles in Food Products). Retrieved from [Link]
- PubChem. ((Z,E,E)-2,4,6-nonatriene).
- Leibniz-LSB@TUM. (Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes).
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ACS Publications. (Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts). Retrieved from [Link]
-
AIDIC. (Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active). Retrieved from [Link]
- Royal Society of Chemistry. (Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples).
- LCGC International. (Sample Preparation for Food Contaminant Analysis).
- CNKI. (Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis).
- ScienceDirect. (Gas chromatography–olfactometry in food flavour analysis).
-
MDPI. (Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds). Retrieved from [Link]
- FDA. (Guidelines for the Validation of Chemical Methods for the Foods Program).
-
PubMed. (Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds). Retrieved from [Link]
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ResearchGate. (GC-O-MS technique and its applications in food flavor analysis). Retrieved from [Link]
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- 3. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Labeled 2E,4E,6Z-Nonatrienal for Tracer Studies
Introduction: The Significance of 2E,4E,6Z-Nonatrienal in Biological and Flavor Chemistry
(2E,4E,6Z)-Nonatrienal is a polyunsaturated aldehyde that plays a crucial role as a potent aroma compound in various foods and beverages, contributing to the characteristic flavor profiles of products like oat flakes and walnuts.[1] Beyond its sensory properties, it also functions as a pheromone in certain insect species. The precise stereochemistry of its three double bonds is critical to its biological activity and sensory perception.
The use of isotopically labeled (2E,4E,6Z)-nonatrienal is invaluable for tracer studies in various research fields. For instance, in food science, labeled nonatrienal can be used as an internal standard in stable isotope dilution assays (SIDA) to accurately quantify its concentration in complex food matrices. In metabolic studies, labeled tracers can elucidate the biosynthetic pathways and degradation of this and related lipid-derived volatile compounds. This guide provides a detailed protocol for the synthesis of (2E,4E,6Z)-nonatrienal and outlines strategies for the incorporation of isotopic labels for use in tracer studies.
Retrosynthetic Analysis and Strategy
The key challenge in the synthesis of this compound lies in the stereoselective construction of the three double bonds. A retrosynthetic analysis suggests a convergent approach, where the nine-carbon backbone is assembled from smaller, stereochemically defined fragments. Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are well-suited for this purpose.
A plausible retrosynthetic disconnection is between the C4 and C5 positions, suggesting a reaction between a C4 aldehyde and a C5 phosphorus ylide or phosphonate. The 2E double bond can be established from a commercially available precursor like crotonaldehyde. The 6Z double bond is the most challenging and requires a Z-selective olefination method.
Synthetic Pathway Overview
The following diagram illustrates a feasible synthetic pathway for this compound, which can be adapted for the synthesis of isotopically labeled analogues.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Unlabeled (2E,4E,6Z)-Nonatrienal
This protocol is adapted from the established synthesis of related polyenals and incorporates stereoselective steps to achieve the desired isomer.
Part 1: Oxidation of (Z)-2-Penten-1-ol to (Z)-2-Pentenal
The starting material, (Z)-2-penten-1-ol, provides the crucial Z-configured double bond. Mild oxidation is necessary to convert the allylic alcohol to the corresponding aldehyde without isomerizing the double bond or causing over-oxidation.
Materials:
-
(Z)-2-Penten-1-ol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Buchner funnel or a pad of Celite)
Procedure:
-
To a stirred suspension of activated manganese dioxide (5-10 equivalents) in anhydrous dichloromethane, add (Z)-2-penten-1-ol (1 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature to afford crude (Z)-2-pentenal. This product is volatile and should be used immediately in the next step.
Part 2: Wittig Reaction to form (2E,4E,6Z)-Nonatrienoic Acid
A Wittig reaction between (Z)-2-pentenal and a suitable phosphonium ylide will construct the carbon backbone and the remaining two double bonds. The use of a stabilized ylide generally favors the formation of the E-isomer.
Materials:
-
Crude (Z)-2-Pentenal from Part 1
-
(3-Carboxyallylidene)triphenylphosphorane
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (3-carboxyallylidene)triphenylphosphorane (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of the crude (Z)-2-pentenal in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (2E,4E,6Z)-nonatrienoic acid.
Part 3: Reduction and Oxidation to (2E,4E,6Z)-Nonatrienal
The final steps involve the reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to the target aldehyde.
Materials:
-
(2E,4E,6Z)-Nonatrienoic Acid from Part 2
-
Diisobutylaluminium hydride (DIBAL-H) solution
-
Anhydrous toluene or THF
-
Manganese dioxide (activated) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Reduction: Dissolve the (2E,4E,6Z)-nonatrienoic acid in anhydrous toluene or THF and cool to -78 °C under an inert atmosphere. Add DIBAL-H (2.2 equivalents) dropwise. Stir at -78 °C for 2-3 hours. Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir until the layers separate. Extract with diethyl ether, wash the combined organic layers with brine, dry, and concentrate to give crude (2E,4E,6Z)-nonatrien-1-ol.
-
Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add activated manganese dioxide (5-10 equivalents) or Dess-Martin periodinane (1.5 equivalents). Stir at room temperature and monitor by TLC. Upon completion, work up the reaction accordingly (filtration for MnO₂, or quenching with sodium thiosulfate for DMP).
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (2E,4E,6Z)-nonatrienal.
Protocol 2: Synthesis of Labeled (2E,4E,6Z)-Nonatrienal
The incorporation of isotopic labels can be achieved by using commercially available labeled starting materials in the synthetic sequence described above. The choice of labeled precursor will determine the position of the label in the final molecule.
Labeling Strategies
| Labeled Precursor | Resulting Labeled Position(s) in Nonatrienal | Isotope |
| (Z)-2-Penten-1-ol-¹³C₅ | C5-C9 | ¹³C |
| (Z)-2-Penten-1-ol-d₁₀ | C5-C9 | ²H (D) |
| Crotonaldehyde-¹³C₄ | C1-C4 | ¹³C |
| Crotonaldehyde-d₆ | C1-C4 | ²H (D) |
Example: Synthesis of [¹³C₄]-(2E,4E,6Z)-Nonatrienal
This example utilizes ¹³C-labeled crotonaldehyde to introduce the label into the C1-C4 positions of the final product. The synthesis would follow a modified pathway.
Caption: Workflow for labeled this compound synthesis.
Procedure Outline:
-
Wittig Reaction with Labeled Crotonaldehyde: React commercially available [¹³C₄]-crotonaldehyde with a suitable phosphonium ylide, such as (propylidene)triphenylphosphorane, to form a labeled intermediate. The stereochemistry of this reaction would need to be carefully controlled.
-
Chain Elongation: The resulting labeled dienal would then be further elongated, for instance, via another olefination reaction, to introduce the remaining carbons and establish the final double bond with the correct stereochemistry.
-
Purification and Characterization: As with the unlabeled synthesis, purification by column chromatography is essential. The final product's identity, purity, and isotopic enrichment must be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Purification and Characterization
(2E,4E,6Z)-Nonatrienal is a volatile and relatively unstable compound. Purification and handling require care to avoid degradation and isomerization.
-
Purification: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is the method of choice. All purification steps should be carried out at low temperatures if possible.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and stereochemistry of the double bonds. The coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly informative.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern. For labeled compounds, MS is used to determine the isotopic enrichment.
-
Purity Analysis: Purity is typically assessed by GC-FID or HPLC-UV.
-
Self-Validation and Trustworthiness
The protocols described are based on well-established synthetic methodologies in organic chemistry. The success of the synthesis relies on careful execution of each step and diligent monitoring of the reactions.
-
Reaction Monitoring: TLC is a simple and effective way to track the progress of each reaction, ensuring complete conversion of the starting material before proceeding to the next step.
-
Intermediate Characterization: While not always necessary to purify every intermediate, obtaining NMR and/or MS data for key intermediates can help in troubleshooting if the final reaction is unsuccessful.
-
Final Product Validation: Comprehensive characterization of the final product by NMR, MS, and a purity analysis method is non-negotiable to ensure the identity, stereochemical integrity, and purity of the synthesized (labeled) this compound.
References
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7067–7076. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
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Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
-
Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls with dimethyl sulfoxide “activated” by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
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Application Notes & Protocols: The Use of 2E,4E,6Z-Nonatrienal as a Flavor Standard in Sensory Panels
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and quality control professionals on the use of (2E,4E,6Z)-Nonatrienal as a flavor standard in sensory analysis. (2E,4E,6Z)-Nonatrienal is a potent aroma compound responsible for characteristic notes in a variety of food products, including oats, walnuts, and tea.[1][2][3][4][5] Its distinct "oatmeal-like" and "cereal-sweet" aroma profile, coupled with an extremely low odor threshold, makes it an excellent reference standard for panelist training, quality control, and research and development.[4][6] This document details its chemical properties, provides validated, step-by-step protocols for the preparation of stock and working solutions, and outlines methodologies for its application in sensory evaluation panels.
Introduction to (2E,4E,6Z)-Nonatrienal: A Key Flavor Volatile
(2E,4E,6Z)-Nonatrienal is an aldehyde that plays a significant role as a character-impact aroma compound in numerous foods.[2] Its presence, even at trace levels, can significantly influence the overall flavor profile. Understanding its properties is fundamental to its effective use as a sensory standard.
1.1. Sensory Profile and Significance
The primary aroma characteristic of (2E,4E,6Z)-Nonatrienal is a distinct "oatmeal-like," "cereal," and "sweet" scent.[3][5][6] It has been identified as a key odorant in oat flakes and a critical component of the characteristic aroma of fresh walnuts.[3][5][6] Its extremely low odor detection threshold means that minute quantities can have a significant sensory impact.[6][7][8] For instance, its odor threshold has been reported to be as low as 0.0002 ng/L in the air and 16 ng/L in a model wine solution.[6][7][9][8] This potency is precisely why it serves as an effective standard; it allows for the training of sensory panelists to identify subtle but important flavor notes and can be used to benchmark product quality.
1.2. Chemical and Physical Properties
A clear understanding of the compound's chemical properties is essential for accurate standard preparation and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][10] |
| Molecular Weight | 136.19 g/mol | [1][10] |
| Appearance | Light Yellow to Yellow Oil / Colorless to Pale Yellow Liquid | [1][11] |
| Solubility | Practically insoluble in water; Soluble in ethanol, chloroform (slightly), ethyl acetate (slightly) | [1][12] |
| Stability | Store at -86°C under an inert atmosphere for long-term stability. | [1] |
Protocols for Standard Preparation
The accuracy of sensory data is critically dependent on the precise and consistent preparation of flavor standards. The following protocols provide a self-validating system for creating reliable (2E,4E,6Z)-Nonatrienal standards.
2.1. Causality Behind Experimental Choices
-
Solvent Selection: Food-grade ethanol is the solvent of choice for preparing the primary stock solution. Its miscibility with water- and lipid-based systems, low odor profile at high dilutions, and safety for consumption in trace amounts make it ideal for sensory applications.
-
Inert Atmosphere: (2E,4E,6Z)-Nonatrienal is an unsaturated aldehyde, making it susceptible to oxidation, which would alter its concentration and sensory properties.[2] Preparing solutions under an inert gas (like nitrogen or argon) and storing them in airtight containers at low temperatures minimizes degradation.[1]
-
Serial Dilution: A serial dilution approach is used to minimize measurement errors. Accurately weighing a minuscule amount of the pure compound for each working solution is impractical and prone to large errors. Creating a concentrated stock solution and diluting it stepwise ensures greater precision and reproducibility.
2.2. Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 1000 ppm)
Objective: To create a stable, concentrated stock solution of (2E,4E,6Z)-Nonatrienal for subsequent dilutions.
Materials:
-
(2E,4E,6Z)-Nonatrienal (high purity)
-
200-proof, food-grade ethanol
-
Calibrated analytical balance (readable to 0.1 mg)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Glass Pasteur pipettes or calibrated micropipettes
-
Amber glass vial with a PTFE-lined cap
-
Nitrogen or argon gas source
Procedure:
-
Work in a Fume Hood: Aldehydes can be irritants; all handling of the pure compound and concentrated solutions should be performed in a well-ventilated chemical fume hood.
-
Tare the Vial: Place a clean, dry 10 mL amber glass vial on the analytical balance and tare its weight.
-
Weigh the Compound: Using a glass pipette, carefully transfer approximately 10 mg of (2E,4E,6Z)-Nonatrienal into the tared vial. Record the exact weight (e.g., 0.0100 g).
-
Initial Dissolution: Add approximately 5 mL of food-grade ethanol to the vial. Cap and gently swirl until the compound is fully dissolved.
-
Quantitative Transfer: Carefully transfer the solution from the vial into a 10 mL Class A volumetric flask.
-
Rinse and Complete Transfer: Rinse the vial three times with small volumes (~1 mL) of ethanol, transferring the rinsate into the volumetric flask each time to ensure all the weighed compound is transferred.
-
Bring to Volume: Add ethanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculate Final Concentration:
-
Concentration (ppm) = (Mass of Compound (mg) / Volume of Solution (L)).
-
For 0.0100 g (10 mg) in 10 mL (0.010 L), the concentration is 1000 mg/L or 1000 ppm.
-
-
Storage: Transfer the final stock solution to an amber glass vial, flush the headspace with nitrogen or argon gas, seal tightly, and store at ≤ -20°C (freezer). A -86°C freezer is recommended for long-term stability.[1]
2.3. Protocol 2: Preparation of Working Solutions for Sensory Analysis
Objective: To create a dilution series from the stock solution in a suitable matrix for sensory evaluation.
Matrix Selection: The choice of matrix (the base liquid for dilution) is critical. It should be as neutral as possible to avoid interfering with the aroma of the standard. Common choices include:
-
Deodorized Water: For general aroma training.
-
Neutral Oil: (e.g., deodorized sunflower oil) for applications in lipid-based food systems.[13]
-
Product Base: The actual product (e.g., a neutral beer, wine, or plant-based milk) with the native aroma stripped or minimized.
Procedure (Example Dilution in Deodorized Water):
-
Label Tubes/Flasks: Prepare a series of labeled containers for each desired concentration.
-
Perform Serial Dilutions: The table below provides an example dilution scheme to reach concentrations around the reported aqueous olfactory detection threshold of 16 ng/L (or 0.016 ppb).[7][9][8]
| Step | Starting Solution | Aliquot Volume | Final Volume | Diluent | Resulting Concentration |
| A | 1000 ppm Stock | 100 µL | 10 mL | Deodorized Water | 10 ppm |
| B | 10 ppm (Step A) | 100 µL | 10 mL | Deodorized Water | 100 ppb (0.1 ppm) |
| C | 100 ppb (Step B) | 100 µL | 10 mL | Deodorized Water | 1 ppb (1000 ng/L) |
| D | 1 ppb (Step C) | 1.6 mL | 100 mL | Deodorized Water | 16 ng/L (0.016 ppb) |
| E | 1 ppb (Step C) | 3.2 mL | 100 mL | Deodorized Water | 32 ng/L (0.032 ppb) |
| F | 1 ppb (Step C) | 6.4 mL | 100 mL | Deodorized Water | 64 ng/L (0.064 ppb) |
-
Prepare a "Blank": Always prepare a control sample containing only the diluent matrix. This is essential for difference testing and as a baseline reference.[14]
-
Use Freshly Prepared Solutions: Working solutions, especially at very low concentrations, should be prepared fresh on the day of the sensory panel to prevent degradation or adsorption to container walls.
Diagram 1: Workflow for Preparation of Sensory Standards A visual representation of the standard preparation process from pure compound to final working solutions.
Protocols for Sensory Panel Application
The utility of a flavor standard is realized through its application in structured sensory tests. The environment and methodology must be rigorously controlled to yield objective, actionable data.[15][16]
3.1. Sensory Laboratory and Panelist Setup
-
Environment: Testing should be conducted in a dedicated sensory lab that is free from odors, noise, and other distractions. Lighting and temperature should be standardized.[15][17]
-
Panelist Selection: Panelists should be screened for their ability to detect basic tastes and aromas and for their availability and motivation.[16] They should not have allergies or intolerances to the test materials.[16]
-
Establishing a Common Language: For descriptive analysis, the panel must be trained to use a standardized set of terms to describe the sensory experience.[17] The (2E,4E,6Z)-Nonatrienal standard is the physical reference for descriptors like "oatmeal," "cereal," or "sweet-grainy."
3.2. Protocol 3: Panelist Training and Threshold Testing
Objective: To train panelists to recognize the specific aroma of (2E,4E,6Z)-Nonatrienal and to determine its detection threshold within the specific group.
Methodology: Ascending Forced-Choice (Triangle Test) The triangle test is a classic discrimination method used to determine if a sensory difference exists between two samples.[15][16][18]
Procedure:
-
Sample Preparation: Prepare a series of working solutions of increasing concentration (e.g., starting below the expected threshold and increasing by a factor of two).
-
Presentation: For each concentration level, present panelists with a set of three samples (a "triad"). Two samples are identical (blanks), and one contains the (2E,4E,6Z)-Nonatrienal standard.
-
Randomization: The position of the "odd" sample within the triad must be randomized for each panelist and each concentration level. All samples should be coded with random three-digit numbers.[15]
-
Panelist Task: Instruct panelists to sniff each sample and identify which of the three is different from the other two.
-
Palate Cleansing: Panelists should rinse with water between triads to prevent sensory fatigue.[19]
-
Data Analysis: The group's detection threshold is typically defined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Diagram 2: Workflow for a Triangle Test Sensory Evaluation A schematic of the sample presentation and evaluation process for a single panelist.
Conclusion
(2E,4E,6Z)-Nonatrienal is an invaluable tool for any sensory science program focused on food and beverages. Its potent and characteristic aroma provides a clear and reproducible reference point. By implementing the rigorous, self-validating protocols for standard preparation and sensory evaluation detailed in these notes, researchers and quality professionals can build a robust framework for panelist training, product characterization, and quality assurance. This ensures that sensory data is not only consistent and reliable but also directly linked to a chemically defined flavor impact compound.
References
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. Retrieved from [Link]
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
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i-Review. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. PubMed. Retrieved from [Link]
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StudySmarter. (n.d.). Food Flavor Analysis. Retrieved from [Link]
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits. ResearchGate. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,4,6-NONATRIENAL, (2E,4E,6Z)-. Retrieved from [Link]
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Tentamus Group. (2023). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
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Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]
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Piazzolla, F., et al. (2024). Food Flavor Chemistry and Sensory Evaluation. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). (Z,E,E)-2,4,6-nonatriene. Retrieved from [Link]
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Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. Retrieved from [Link]
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FlavorActiV. (n.d.). Control GMP Flavour Standard: Sensory Training & Quality Control. Retrieved from [Link]
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Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed. Retrieved from [Link]
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Brewers Association. (n.d.). Craft Brewers Guide to Building a Sensory Panel. Retrieved from [Link]
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Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2 E ,4 E ,6 Z )-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ResearchGate. Retrieved from [Link]
-
Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]
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Application Note: A Protocol for Determining the Sensory Impact of 2E,4E,6Z-Nonatrienal in a Food Matrix
Abstract
This application note provides a comprehensive protocol for determining the sensory impact of the potent aroma compound 2E,4E,6Z-Nonatrienal in a food matrix. This volatile aldehyde is a key contributor to the aroma profile of various food products, including walnuts, oat flakes, wines, and spirits, often imparting characteristic "oat flake-like" or "nutty" notes.[1][2][3][4] Due to its extremely low odor threshold, even trace amounts can significantly influence the consumer's perception of flavor.[1][] This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry. It outlines the principles of sensory evaluation, details methodologies for both analytical and affective sensory testing, and provides step-by-step protocols for their implementation. Furthermore, it emphasizes the importance of correlating sensory data with instrumental analysis for a comprehensive understanding of the compound's impact.
Introduction to this compound
This compound is a C9 aldehyde known for its potent and distinctive aroma.[][6] Its presence has been identified as a character-impact compound in a variety of food systems.[4][7] A recent study identified it, along with sotolon, as a key compound in the aroma of fresh walnuts.[2][3] Research has also highlighted its role in the characteristic aroma of oat flakes.[1] In alcoholic beverages like wine and spirits, it can modify the fruity expression at very low concentrations.[8][9] The sensory impact of this compound is not always direct; it can participate in perceptual interactions, altering the perception of other volatile compounds even when present below its own detection threshold.[10]
The challenge in assessing its sensory impact lies in its potency and the complexity of the food matrix. The matrix can influence the volatility and perception of the compound through interactions with other food components like proteins and fats.[11] Therefore, a systematic and controlled sensory evaluation protocol is crucial for accurately characterizing its contribution to the overall flavor profile.
Principles of Sensory Evaluation
Sensory analysis is a scientific discipline that applies principles of experimental design and statistical analysis to the use of human senses for the purposes of evaluating consumer products.[12][13] The methodologies can be broadly categorized into analytical (objective) and affective (subjective) tests.
-
Analytical Tests: These are used to assess the intrinsic sensory properties of a product. They are further divided into:
-
Affective Tests: These measure preference or acceptance of a product by consumers (e.g., Hedonic Rating Test).[16]
The choice of method depends on the research objective. To determine the specific sensory impact of this compound, a combination of discriminative and descriptive tests is often most effective. International standards from organizations like ISO (International Organization for Standardization) and ASTM International provide guidelines for conducting these tests to ensure reliability and validity.[17][18][19][20]
Experimental Design and Workflow
A well-designed experiment is fundamental to obtaining reliable sensory data. This involves careful consideration of the food matrix, sample preparation, panelist selection and training, and the testing environment.
Food Matrix and Sample Preparation
The choice of food matrix is critical. It can be the actual food product in which the impact of this compound is being investigated, or a model system. For fundamental studies, a simple, odorless base matrix (e.g., a buffered aqueous solution with odorless silicone oil for emulsion-based foods) can be used to minimize interferences.[2][3]
Protocol for Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Spiking: Add precise volumes of the stock solution to the food matrix to achieve a range of concentrations. This range should bracket the suspected detection threshold and typical concentration levels found in the product.
-
Control Sample: Prepare a control sample of the food matrix with only the solvent added (no this compound).
-
Homogenization: Thoroughly mix the spiked and control samples to ensure uniform distribution of the compound.
-
Equilibration: Allow the samples to equilibrate for a standardized period before sensory evaluation to ensure the volatile compound has reached a stable state within the matrix.
-
Coding and Randomization: Assign random three-digit codes to all samples to blind the panelists.[21] The order of presentation of the samples should be randomized for each panelist to avoid order effects.[16][21]
Sensory Panel
The human sensory panel is the "instrument" in sensory evaluation. The selection and training of panelists are therefore of utmost importance.
-
Panelist Selection: Screen potential panelists for their sensory acuity, ability to describe sensations, and availability. This can be done using basic taste identification tests and odor recognition tests.
-
Panelist Training: For descriptive analysis, a highly trained panel is required. Training involves:
-
Familiarization with the specific sensory terminology (lexicon development).
-
Identification and scaling of reference standards for the aroma attributes associated with this compound (e.g., "oat-like," "nutty," "green").
-
Practice sessions with the test product and protocol to ensure consistency in evaluations.
-
ISO 8586:2023 provides detailed guidance on the selection and training of sensory assessors.[22]
-
Testing Environment
Sensory evaluations should be conducted in a controlled environment to minimize distractions and biases.[16][21] Key requirements include:
-
Individual, partitioned booths to prevent interaction between panelists.[21]
-
Neutral and uniform lighting and temperature.
-
Odor-free air circulation.
-
Use of neutral-colored and odorless sample containers.[16]
Sensory Evaluation Protocols
Protocol 1: Triangle Test for Difference Detection
Objective: To determine if a perceptible difference exists between a control sample and a sample spiked with this compound. This is useful for establishing the detection threshold.
Materials:
-
Control food matrix samples.
-
Food matrix samples spiked with varying concentrations of this compound.
-
Identical, coded sample cups.
-
Water and unsalted crackers for palate cleansing.
Procedure:
-
Present each panelist with a set of three samples (a triad), where two are identical and one is different.
-
The panelist's task is to identify the "odd" or "different" sample.
-
The presentation order of the triads should be randomized.
-
A minimum of 8-10 panelists is recommended for reliable results.[16]
-
Collect the responses and analyze the data statistically.
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables for the triangle test (as referenced in ISO 4120) are used to determine if the difference is statistically significant.[23]
Workflow for Triangle Test
Caption: Workflow for the Triangle Test.
Protocol 2: Flavor Profile Analysis
Objective: To identify and quantify the specific sensory attributes contributed by this compound to the food matrix.
Materials:
-
Control and spiked samples.
-
A pre-defined lexicon of aroma descriptors with reference standards.
-
Intensity rating scales (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
Procedure:
-
A trained panel of 8-12 assessors evaluates the samples.
-
In a round-table discussion, the panel develops a consensus lexicon of terms that describe the aroma of the samples. Reference standards for each descriptor are provided.
-
Panelists individually evaluate the coded samples and rate the intensity of each descriptor on the provided scale.
-
Panelists may also record the order of appearance of the different aroma notes.
Data Analysis: The intensity ratings are converted to numerical scores. Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine which sensory attributes are significantly different between the control and spiked samples. The results can be visualized using spider web plots.
Logical Relationship in Flavor Profiling
Caption: Logical flow of Flavor Profile Analysis.
Correlation with Instrumental Analysis
To fully understand the sensory impact, it is essential to correlate the sensory data with the concentration of this compound in the food matrix. This requires quantitative instrumental analysis.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds.[24][25] For trace-level analysis of this compound, a validated method using solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) followed by GC-MS is recommended.[8][9] Recent studies have successfully used GC-MS with negative chemical ionization (NCI) for sensitive quantification of this compound in wines and spirits.[8][9]
Data Correlation: By plotting the sensory intensity ratings for a specific attribute (e.g., "oat-like") against the measured concentration of this compound, a dose-response relationship can be established. This provides a quantitative link between the chemical stimulus and the sensory perception.
Data Summary and Interpretation
The following table provides an example of how to structure the data from a sensory evaluation study of this compound.
| Sample | Concentration of this compound (ng/L) | Triangle Test Result (p-value) | Mean Intensity Rating (Oat-like) | Mean Intensity Rating (Nutty) |
| Control | 0 | - | 0.5 | 0.8 |
| Spiked 1 | 10 | 0.04 | 2.5 | 1.5 |
| Spiked 2 | 50 | <0.01 | 6.8 | 4.2 |
| Spiked 3 | 100 | <0.01 | 9.5 | 6.7 |
Interpretation:
-
The triangle test results indicate the detection threshold is likely between 0 and 10 ng/L.
-
The intensity ratings for "oat-like" and "nutty" attributes increase with the concentration of this compound, confirming its contribution to these sensory characteristics.
-
Further statistical analysis can determine the significance of these increases and model the dose-response relationship.
Conclusion
Determining the sensory impact of a potent aroma compound like this compound requires a multi-faceted approach that combines rigorous sensory evaluation protocols with sensitive instrumental analysis. By following the guidelines and protocols outlined in this application note, researchers can obtain reliable and actionable data to understand and control the flavor profile of their food products. Adherence to international standards for sensory testing is paramount for ensuring the validity and comparability of results.
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ASTM International. (2019). A Guide for Sensory Evaluation of Products. Retrieved from [Link]
-
ASTM International. (2016). It's Sensory. Retrieved from [Link]
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The ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors. Retrieved from [Link]
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ASTM International. (n.d.). Proposed Sensory Evaluation Standard Would Foreground Temporal Experience. Retrieved from [Link]
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Intertek Inform. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. Retrieved from [Link]
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Matís. (n.d.). ISO standards for sensory evaluation. Retrieved from [Link]
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. Retrieved from [Link]
-
Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits. ResearchGate. Retrieved from [Link]
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. PubMed. Retrieved from [Link]
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StudySmarter. (n.d.). Volatile Compounds: Analysis & Food Science. Retrieved from [Link]
-
ASTM International. (2021). E2299 Standard Guide for Sensory Evaluation of Products by Children and Minors. Retrieved from [Link]
-
ASTM International. (2020). E2454 Standard Guide for Sensory Evaluation Methods to Determine Sensory Shelf Life of Consumer Products. Retrieved from [Link]
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of ( E , E , Z )-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Retrieved from [Link]
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Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7039–7048. Retrieved from [Link]
-
Granato, D., et al. (2024). Food Flavor Chemistry and Sensory Evaluation. PMC. Retrieved from [Link]
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International Organization for Standardization. (n.d.). ISO 4120: Sensory analysis — Methodology — Triangle test. Retrieved from [Link]
-
International Organization for Standardization. (2017). ISO 6658: Sensory analysis — Methodology — General guidance. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Cleanup of 2E,4E,6Z-Nonatrienal in Complex Sample Matrices
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of 2E,4E,6Z-Nonatrienal from diverse and complex sample matrices, such as food, beverages, and environmental samples. This compound is a potent aroma compound, and its accurate quantification is crucial in flavor chemistry, food quality control, and environmental monitoring. The described methodology addresses the challenges associated with the volatility and reactivity of this unsaturated aldehyde by employing a derivatization step with 2,4-dinitrophenylhydrazine (DNPH), followed by a meticulously optimized SPE cleanup. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the analysis of this compound.
Introduction
This compound is a C9 aldehyde with a unique configuration of double bonds, contributing to its characteristic aroma profile.[1] It has been identified as a key aroma compound in various food products, including walnuts, oat flakes, and Darjeeling black tea.[2][3][4] The presence and concentration of this compound can significantly impact the sensory perception and quality of these products. Therefore, sensitive and accurate analytical methods are essential for its quantification.
The analysis of volatile aldehydes like this compound from complex matrices is often hampered by their low concentrations and the presence of interfering compounds. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing matrix components.[5][6] However, the inherent volatility and potential for isomerization of this compound necessitate a carefully designed protocol.
To enhance the stability and detectability of this compound, a derivatization step is often employed.[7] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and effective method for converting carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazone derivatives.[8][9] These derivatives are less volatile, more stable, and exhibit strong UV absorbance, facilitating their analysis by High-Performance Liquid Chromatography (HPLC).[8][10]
This application note provides a comprehensive, step-by-step protocol for the SPE cleanup of DNPH-derivatized this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology and to allow for adaptation to different sample types.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C9H12O | [1] |
| Molecular Weight | 136.19 g/mol | [11] |
| Boiling Point | 233.45 °C (estimated) | [2] |
| logP (o/w) | 2.500 (estimated) | [2] |
| Water Solubility | 495.9 mg/L at 25 °C (estimated) | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
The relatively nonpolar nature of this compound, as indicated by its positive logP value, suggests that a reversed-phase SPE sorbent will be effective for its retention from aqueous or polar organic sample extracts.
Principles of the SPE Method
This protocol utilizes a reversed-phase SPE mechanism.[5][12] The nonpolar stationary phase of the SPE cartridge retains the nonpolar DNPH derivative of this compound through hydrophobic interactions. Polar matrix components, such as sugars, organic acids, and salts, have a lower affinity for the sorbent and are washed away. The retained analyte is then eluted with a nonpolar organic solvent.
The derivatization with DNPH serves a dual purpose: it stabilizes the volatile aldehyde and introduces a chromophore for UV detection during subsequent HPLC analysis.[8]
Experimental Workflow
The overall experimental workflow for the SPE cleanup of this compound samples is illustrated in the following diagram:
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Development and Validation of a Robust Analytical Method for the Quantification of 2E,4E,6Z-Nonatrienal in Complex Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of (2E,4E,6Z)-nonatrienal, a potent aroma compound and potential lipid peroxidation biomarker, presents significant challenges in complex matrices due to its reactivity, volatility, and low endogenous concentrations. This document provides a comprehensive guide to a robust and sensitive analytical method for its quantification. We detail a complete workflow, from sample preparation using solid-phase extraction (SPE) to chemical derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by gas chromatography-mass spectrometry (GC-MS) analysis. The causality behind each methodological choice is explained to provide a framework for adaptation to various sample types, including food, beverages, and biological fluids. This guide also includes detailed protocols for method validation in accordance with international standards, ensuring data integrity and reliability.
Introduction: The Analytical Challenge of 2E,4E,6Z-Nonatrienal
(2E,4E,6Z)-Nonatrienal is a C9 unsaturated aldehyde that contributes significantly to the sensory profile of various foods and beverages, including walnuts, oat flakes, and wines.[1][2][3][4][5] Its presence, even at trace levels (ng/L), can dramatically impact aroma.[1][6][7] Beyond its role in flavor chemistry, as a secondary product of lipid peroxidation, nonatrienal and other α,β-unsaturated aldehydes are of interest as potential biomarkers for oxidative stress in biological systems.[8]
However, the quantitative analysis of this compound is fraught with difficulty. Aldehydes are inherently reactive and can be lost during sample preparation due to oxidation or binding to matrix components.[9][10] Their volatility complicates extraction, and their poor ionization efficiency in common mass spectrometry sources hinders sensitive detection.[9][11] To overcome these obstacles, a multi-step strategy involving efficient extraction, chemical stabilization through derivatization, and highly sensitive instrumental detection is required. This application note provides a validated protocol based on these principles.
Principle of the Method
The core of this method is the conversion of the volatile and reactive this compound into a stable, non-volatile oxime derivative using PFBHA. This derivative exhibits excellent chromatographic properties and can be detected with high sensitivity using GC-MS, particularly with negative chemical ionization (NCI). The overall workflow is designed to isolate the analyte from complex matrices, stabilize it, and present it in a suitable form for instrumental analysis.
Detailed Protocols and Methodologies
Sample Preparation: Extraction and Derivatization
The goal of sample preparation is twofold: to isolate the analyte from interfering matrix components and to convert it into a form suitable for analysis. Solid-Phase Extraction (SPE) is an effective technique for this purpose, particularly for liquid samples like wine or prepared biological fluids.[1][6]
Causality: We select a polymeric SPE sorbent (e.g., divinylbenzene-based) for its ability to retain semi-volatile aldehydes through hydrophobic interactions while allowing more polar matrix components to be washed away. The subsequent derivatization with PFBHA is critical. This reaction targets the carbonyl group of the aldehyde to form a stable oxime.[10] The pentafluorobenzyl group is highly electronegative, making the resulting derivative ideal for sensitive detection by GC-MS with electron capture negative ionization (ECNI) or NCI.[10][12]
Protocol 1: Solid-Phase Extraction and PFBHA Derivatization
-
Sample Pre-treatment: Centrifuge the sample (e.g., 10 mL of wine or deproteinized plasma) at 4000 rpm for 10 minutes to remove particulates.
-
Internal Standard: Spike the clarified supernatant with an appropriate internal standard (e.g., a deuterated analogue of nonatrienal or a structurally similar aldehyde not present in the sample) to a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition a 200 mg polymeric SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate into a clean glass vial.
-
Derivatization:
-
Add 100 µL of a 10 mg/mL PFBHA solution in ethyl acetate to the eluate.
-
Cap the vial tightly and incubate at 60°C for 1 hour.
-
-
Final Preparation: After cooling to room temperature, concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Instrumental Analysis: GC-MS
Gas chromatography is ideally suited for separating the volatile PFBHA derivatives. A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good resolution. Mass spectrometric detection in NCI mode offers excellent sensitivity and selectivity for the electron-capturing PFBHA-oxime derivative.
Causality: Negative Chemical Ionization (NCI) is chosen over standard Electron Ionization (EI) because it is a softer ionization technique that generates less fragmentation and a strong molecular ion or a characteristic high-mass fragment ([M-HF]⁻ or [M-C₆F₅CH₂]⁻), significantly enhancing the signal-to-noise ratio for trace-level quantification.[1][6]
Protocol 2: GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for a typical GC-MS system. These may require optimization for specific instruments.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Negative Chemical Ionization (NCI) with Methane reagent gas |
| Source Temperature | 150°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Target ions for nonatrienal-PFB-oxime and internal standard (to be determined empirically) |
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is one where performance is rigorously tested and documented. Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA), to ensure the method is suitable for its intended purpose.[13][14][15]
Protocol 3: Method Validation Experiments
-
Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Linearity and Range: Prepare matrix-matched calibration standards at a minimum of five concentration levels. Plot the response ratio (analyte peak area / internal standard peak area) against concentration and perform a linear regression.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated from the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1, LOQ ≈ 10:1).
-
Accuracy and Precision:
-
Analyze spiked quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Perform at least five replicates at each level on the same day for repeatability (intra-day precision).
-
Repeat the analysis on at least three different days for intermediate precision (inter-day precision).
-
Accuracy is expressed as the percentage recovery of the known spiked amount. Precision is expressed as the relative standard deviation (%RSD).
-
-
Stability: Assess the stability of the analyte in the matrix under typical storage conditions (e.g., -20°C) and the stability of the processed samples (e.g., derivatized extracts at room temperature).
The following table provides typical acceptance criteria for method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80% - 120% recovery (70% - 130% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Specificity | No significant interfering peaks at the retention time of the analyte |
| LOD / LOQ | Sufficiently low to meet analytical requirements |
References
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Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. [Link]
-
American Chemical Society. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. [Link]
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Mahidol University. (n.d.). Simultaneous determination of typical toxic aldehydes formed during food frying and digestion using isotope dilution UHPLC-QqQ-MS/MS. [Link]
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MAFF. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
-
El-Maghrabey, M. H., et al. (2021). A sensitive chemiluminescence detection approach for determination of 2,4-dinitrophenylhydrazine derivatized aldehydes using online UV irradiation – luminol CL reaction. Talanta. [Link]
-
FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. [Link]
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FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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Tufi, J. E., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2124. [Link]
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Warth, B., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega. [Link]
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ResearchGate. (n.d.). Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits. [Link]
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
-
PubMed. (2024). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. [Link]
-
ACS Omega. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. [Link]
-
ACS Publications. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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PubMed. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. [Link]
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Liu, T., et al. (2020). Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil. Journal of Animal Science and Biotechnology, 11, 47. [Link]
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ResearchGate. (n.d.). Characterization of ( E , E , Z )-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. [Link]
-
ResearchGate. (n.d.). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]
-
Rocchetti, L., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(21), 6617. [Link]
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The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. [Link]
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PubMed. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]
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Application of 2E,4E,6Z-Nonatrienal in Insect Behavior Studies: A Technical Guide for Researchers
Introduction: Unveiling the Chemical Language of Flea Beetles
In the intricate world of insect chemical communication, semiochemicals serve as the invisible language that governs critical behaviors such as mating, aggregation, and host location. Among these, (2E,4E,6Z)-Nonatrienal has emerged as a significant component of the male-produced aggregation pheromone in certain species of flea beetles, notably the eggplant flea beetle (Epitrix fuscula) and the tobacco flea beetle (Epitrix hirtipennis).[1][2][3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of (2E,4E,6Z)-Nonatrienal in insect behavior studies. It consolidates field-proven insights with detailed experimental protocols to facilitate the exploration of this potent semiochemical for both fundamental research and the development of novel pest management strategies.
Chemical Profile and Biological Significance
(2E,4E,6Z)-Nonatrienal is a C9 aldehyde characterized by a conjugated triene system. Its specific stereochemistry is crucial for its biological activity. While several geometrical isomers of 2,4,6-Nonatrienal exist, the (2E,4E,6Z) isomer is a key bioactive component for certain flea beetle species.[1][3][4][5]
| Property | Value | Reference |
| IUPAC Name | (2E,4E,6Z)-nona-2,4,6-trienal | ChEBI |
| Molecular Formula | C₉H₁₂O | PubChem |
| Molecular Weight | 136.19 g/mol | PubChem |
| CAS Number | 100113-52-8 | The Good Scents Company |
| Biological Role | Aggregation Pheromone | [1][2][3][4][5] |
In Epitrix fuscula, (2E,4E,6Z)-Nonatrienal is produced by males and attracts both males and females to feeding sites, functioning as an aggregation pheromone.[1][3] It is typically found in a blend with its (2E,4E,6E) isomer.[1][3] This aggregation behavior is critical for overwhelming host plant defenses and facilitating mating opportunities. Understanding the behavioral responses elicited by this compound is paramount for developing monitoring and control tools for these economically important pests.
Biosynthesis: From Fatty Acids to Pheromones
The biosynthesis of insect pheromones often involves the modification of common metabolic pathways.[3] For many aldehyde pheromones, the precursors are fatty acids that undergo a series of desaturation and chain-shortening reactions.[3] In the case of 2,4,6-nonatrienals, studies on their formation in plants suggest that they can arise from the enzymatic degradation or autoxidation of linolenic acid.[1] It is hypothesized that a similar lipid peroxidation pathway is utilized by insects like Epitrix to produce their nonatrienal pheromone components.
Caption: Hypothesized biosynthetic pathway of (2E,4E,6Z)-Nonatrienal.
Application Notes & Protocols
The following section provides detailed protocols for key behavioral and electrophysiological assays to study the effects of (2E,4E,6Z)-Nonatrienal on insects.
Electroantennography (EAG): Assessing Antennal Response
EAG is a fundamental technique to determine if an insect's antenna can detect a specific volatile compound. It measures the summated electrical potential from the entire antenna in response to an odorant puff.
Causality Behind Experimental Choices:
-
Excised Antenna vs. Whole Insect: Using an excised antenna provides a stable recording with a good signal-to-noise ratio. A whole-insect preparation can be used to minimize physiological stress but may introduce more movement artifacts.
-
Solvent Choice: Hexane is a common solvent for nonpolar compounds like aldehydes. It is highly volatile, minimizing its own EAG response. Always run a solvent-only control puff to establish a baseline.
-
Dose-Response: Testing a range of concentrations (e.g., from 0.1 ng to 100 µg on filter paper) is crucial to determine the antenna's sensitivity and to identify the optimal concentration range for behavioral assays.
Detailed Protocol:
-
Insect Preparation:
-
Anesthetize an adult flea beetle (Epitrix spp.) by chilling on ice or with a brief exposure to CO₂.
-
Under a dissecting microscope, carefully excise one antenna at its base using fine micro-scissors.
-
Cut a small portion from the distal tip of the antenna to ensure good electrical contact.
-
-
Electrode Placement:
-
Mount the basal end of the antenna onto the reference electrode using conductive gel.
-
Gently place the distal, cut end of the antenna into the recording electrode, also containing conductive gel.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of (2E,4E,6Z)-Nonatrienal in high-purity hexane (e.g., 0.1, 1, 10, 100 ng/µL).
-
Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm x 2 cm) and allow the solvent to evaporate for 30-60 seconds.
-
Prepare a solvent-only control (10 µL of hexane on filter paper).
-
-
Stimulus Delivery and Recording:
-
Insert the filter paper into a Pasteur pipette.
-
Place the tip of the pipette into a hole in a tube delivering a constant stream of purified, humidified air directed at the antenna.
-
Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette to present the stimulus to the antenna.
-
Record the resulting depolarization (in millivolts) using an EAG system.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Normalize the responses by subtracting the average response to the solvent control.
-
A significantly higher response to the nonatrienal compared to the control indicates antennal detection. Plot a dose-response curve to visualize sensitivity.
-
Caption: Electroantennography (EAG) Experimental Workflow.
Y-Tube Olfactometer Bioassay: Quantifying Attraction
A Y-tube olfactometer is a classic behavioral assay to determine an insect's preference between two odor sources.
Causality Behind Experimental Choices:
-
Positive Control: For E. fuscula, a blend of (2E,4E,6Z)- and (2E,4E,6E)-nonatrienal should be used as a positive control, as this mimics the natural pheromone.
-
Negative Control: A clean air stream or a solvent-only stream serves as the negative control to ensure the insect's choice is driven by the test compound.
-
Starvation: A brief period of starvation (e.g., 2-4 hours) can increase the motivation of the beetles to respond to stimuli without causing undue stress.
Detailed Protocol:
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a charcoal-filtered, humidified air supply flowing through each arm at a constant rate (e.g., 200 mL/min).
-
Position the Y-tube at a slight incline to encourage upward movement of the beetles.
-
-
Stimulus Preparation:
-
Dissolve (2E,4E,6Z)-Nonatrienal in hexane to a concentration determined from EAG results to be physiologically active (e.g., 10 µg).
-
Apply the solution to a filter paper and place it in a treatment chamber connected to one arm of the olfactometer.
-
Place a filter paper with solvent only in the chamber connected to the other arm (control).
-
-
Insect Introduction and Observation:
-
Introduce a single adult flea beetle at the base of the Y-tube.
-
Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the beetle moves a set distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Beetles that do not make a choice within the allotted time are recorded as "no choice."
-
-
Experimental Controls:
-
After every 5-10 trials, clean the Y-tube with acetone and bake it to remove residual odors.
-
Rotate the position of the treatment and control arms to avoid any positional bias.
-
-
Data Analysis:
-
Analyze the number of beetles choosing the treatment arm versus the control arm using a Chi-square test or a binomial test.
-
A statistically significant preference for the treatment arm indicates attraction.
-
Caption: Y-Tube Olfactometer Bioassay Workflow.
Field Trapping: Assessing Efficacy in a Natural Setting
Field trapping experiments are the ultimate test of a semiochemical's potential for monitoring or mass trapping applications.
Causality Behind Experimental Choices:
-
Trap Design: Modified boll weevil traps or yellow sticky traps are commonly used for flea beetles. The choice depends on the target species' behavior and the ease of counting captured insects.
-
Lure Release Rate: The release rate of the pheromone from the lure is critical. It should be consistent and mimic the natural release rate of the insect if known. Different lure types (e.g., rubber septa, capillary tubes) will have different release profiles.
-
Trap Placement: A randomized complete block design is essential to account for field variability (e.g., wind direction, crop density). Placing traps at crop height is generally most effective.
Detailed Protocol:
-
Lure Preparation:
-
Load rubber septa or other appropriate dispensers with a known amount of (2E,4E,6Z)-Nonatrienal (and its E,E,E isomer for E. fuscula). A typical starting dose might be 1 mg per lure.
-
Prepare control lures containing only the solvent.
-
-
Trap Deployment:
-
In an appropriate habitat (e.g., an eggplant or tobacco field), set up traps in a randomized complete block design with at least four replicates.
-
Ensure a minimum distance of 20 meters between traps to prevent interference.
-
Mount traps on stakes at canopy level.
-
-
Data Collection:
-
Check traps every 2-3 days and count the number of male and female flea beetles captured.
-
Replace lures at appropriate intervals (e.g., every 2-3 weeks) depending on their expected field life.
-
-
Data Analysis:
-
Transform the trap catch data (e.g., using log(x+1)) to normalize the variance.
-
Analyze the data using an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to compare the catches in baited versus control traps.
-
A significantly higher catch in the pheromone-baited traps demonstrates its effectiveness as a lure.
-
Conclusion and Future Directions
(2E,4E,6Z)-Nonatrienal is a powerful semiochemical that plays a crucial role in the chemical ecology of Epitrix flea beetles. The protocols outlined in this guide provide a robust framework for investigating its behavioral and neurophysiological effects. Future research should focus on optimizing lure blends and release rates for specific target species, identifying potential synergists from host plants, and exploring the potential for using this compound in integrated pest management programs, such as in "attract-and-kill" or mass trapping strategies. A deeper understanding of the biosynthesis and perception of this pheromone at the molecular level will further enhance our ability to harness its potential for sustainable pest control.
References
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982–4986. [Link]
-
Bartelt, R. J., Zilkowski, B. W., & Cossé, A. A. (2006). Male-produced aggregation pheromone compounds from the eggplant flea beetle (Epitrix fuscula): identification, synthesis, and field biossays. Journal of Chemical Ecology, 32(10), 2165–2182. [Link]
-
The Pherobase. (2023). Pheromones and Semiochemicals of Epitrix hirtipennis. [Link]
-
Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481–514. [Link]
-
Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. In: Advances in Experimental Medicine and Biology. Springer, Cham. [Link]
-
Plantix. (2023). How to make Pheromone traps for insect control in field crops. [Link]
-
Kaufmann, A., Maier, L., & Kienberger, M. (2024). Solvent screening for the extraction of aromatic aldehydes. Journal of Environmental Chemical Engineering, 12(1), 111893. [Link]
-
Beran, F., Köllner, T. G., Gershenzon, J., & Tholl, D. (2019). The Aggregation Pheromone of Phyllotreta striolata (Coleoptera: Chrysomelidae) Revisited. Journal of Chemical Ecology, 45(8), 646–657. [Link]
-
Purdue University. (2024). Insect Traps as a Monitoring Tool. Vegetable Crops Hotline. [Link]
-
SaskCanola. (2024). Volatile-based trapping and management of flea beetles. [Link]
-
Bartelt, R. J., Cosse, A. A., & Zilkowski, B. W. (2005). Responses of flea beetle Phyllotreta cruciferae to synthetic aggregation pheromone components and host plant volatiles in field trials. Journal of Chemical Ecology, 31(7), 1517–1534. [Link]
-
JoVE. (2021). Bioassay Techniques in Entomological Research. Journal of Visualized Experiments. [Link]
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- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving peak shape for 2E,4E,6Z-Nonatrienal in gas chromatography
Technical Support Center: Gas Chromatography
Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2E,4E,6Z-Nonatrienal. As a polyunsaturated aldehyde, this compound presents unique difficulties, including peak tailing, broadening, and poor reproducibility due to its active functional group and potential for thermal degradation.[1] This document provides in-depth, practical solutions in a direct question-and-answer format to help you systematically troubleshoot and improve your chromatographic results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing for an active analyte like this compound is most commonly caused by undesirable secondary interactions between the analyte and active sites within your GC system.[2] The primary culprits are exposed silanol (Si-OH) groups on the surfaces of the GC inlet liner and the analytical column.[3]
-
Causality—The Mechanism of Interaction: The aldehyde functional group in this compound has non-bonding electrons on its oxygen atom. These electrons can form hydrogen bonds with the acidic silanol groups present on untreated glass or fused silica surfaces.[3] This interaction temporarily adsorbs a portion of the analyte molecules, delaying their travel through the system relative to the main analyte band. As these adsorbed molecules are later released, they elute after the peak maximum, creating a distinctive tail. This leads to poor peak symmetry, which compromises integration accuracy and reduces quantitation reproducibility.[4]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
Solution: Enhance System Inertness
To prevent these interactions, the entire sample flow path must be as chemically inert as possible.
-
Use an Ultra-Inert (UI) Inlet Liner: The inlet is the first and most common site for analyte degradation and adsorption due to its high temperature.[5] Standard glass liners, even if silanized, may possess residual active sites.[6]
-
Select the Correct Liner Geometry and Deactivation: The choice of liner geometry can impact performance, but inertness is paramount.
-
For Splitless Injection (Trace Analysis): A single taper liner (e.g., Agilent 5190-2293) is often recommended to help focus analytes at the column head.[8] The presence of deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but ensure the wool itself is also ultra-inert to avoid creating new active sites.[7]
-
For Split Injection: A liner with glass wool can promote better mixing of the sample and carrier gas, leading to improved reproducibility.[8]
-
-
Perform Inlet Maintenance: Over time, liner deactivation can degrade or become masked by non-volatile sample matrix.[6]
-
Protocol: Establish a routine replacement schedule for the inlet liner. For complex matrices, this may be as frequent as every 100 injections.[8] Also, replace the septum regularly to prevent leaks and contamination.
-
-
Trim the Analytical Column: The first 10-20 cm of the analytical column can accumulate non-volatile residues and active sites. If peak shape degrades over time, trimming the column inlet is an effective way to restore performance.[4]
-
Use a Base-Deactivated Column: For highly active compounds like aldehydes, a column with a base-deactivated stationary phase (e.g., Rtx-5Amine) or a modern, highly inert general-purpose phase (e.g., DB-5ms UI) can significantly improve peak shape by minimizing interactions with residual silanols.[3]
Q2: My peak is broad, resulting in poor resolution and sensitivity. How can I improve it?
Answer:
Broad peaks are typically a consequence of either inefficient transfer of the analyte onto the column or suboptimal oven temperature programming.[9] When the initial band of analyte entering the column is wide, it will remain wide as it travels through the column.
-
Causality—The Role of Temperature: In gas chromatography, temperature directly controls analyte retention and vapor pressure.[10] If the initial oven temperature is too high, the analyte may not focus efficiently at the column head, especially in splitless injection.[4] Conversely, a poorly optimized temperature ramp can lead to excessive band broadening for later-eluting compounds.[10] A well-designed temperature program ensures that all peaks elute with approximately the same width, maximizing sensitivity and peak capacity.[11]
Solution: Optimize the GC Temperature Program
A systematic approach to temperature programming is essential for achieving sharp, well-defined peaks.
Experimental Protocol: Developing an Optimal Temperature Program
This protocol outlines a standard methodology for creating a robust temperature program for a new or challenging analyte.
-
Run a Scouting Gradient: First, determine the elution temperature of this compound.
-
Initial Temperature: 40 °C (hold for 1-2 minutes). This low starting point ensures trapping of volatile components.[11]
-
Ramp Rate: 10 °C/min. This is a generic rate that provides a good starting point for most analyses.[11]
-
Final Temperature: Ramp to the maximum operating temperature of your column (e.g., 325 °C) and hold for 5-10 minutes to ensure all components have eluted.[11]
-
Objective: Note the temperature at which your target analyte elutes. Let's assume it elutes at 210 °C.
-
-
Optimize the Initial Temperature and Hold Time: The initial conditions primarily affect the resolution of early-eluting peaks.
-
For Splitless Injection: The initial oven temperature should be set approximately 20 °C below the boiling point of the injection solvent to facilitate "solvent focusing," which creates a narrow injection band.[4][12]
-
For Split Injection: A good starting point is 40-50 °C below the elution temperature of the first peak of interest.[12]
-
-
Optimize the Ramp Rate: The ramp rate has the most significant impact on resolution and analysis time.[11]
-
A faster ramp rate (>20 °C/min) decreases analysis time but reduces resolution.
-
A slower ramp rate (5-10 °C/min) increases resolution but lengthens the run time.
-
Rule of Thumb: An optimal ramp rate is approximately 10 °C per column void time.[11] For a standard 30 m x 0.25 mm column, this is often between 10-20 °C/min.
-
-
Set the Final Temperature and Hold Time:
-
The final temperature should be set at least 20-30 °C above the elution temperature of your last analyte (this compound in this case).[12] This ensures it elutes with sufficient energy, resulting in a sharper peak.
-
A final hold time of 1-3 minutes is typically sufficient.
-
Table 1: Example GC Temperature Program for this compound
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Mode | Splitless (1 µL) | Suitable for trace-level analysis. |
| Initial Oven Temp | 60 °C | Provides good focusing for a mid-boiling point analyte. |
| Initial Hold Time | 1 min | Allows for complete sample transfer in splitless mode. |
| Ramp 1 | 15 °C/min to 240 °C | A moderate ramp to achieve good separation and peak shape. |
| Hold 1 | 5 min | Ensures complete elution of the target analyte and cleans the column. |
| Carrier Gas | Helium | |
| Constant Flow | 1.2 mL/min | Constant flow mode is recommended to maintain optimal separation efficiency throughout the temperature program.[2] |
Q3: What are the best practices for column selection for analyzing active aldehydes?
Answer:
Choosing the right column is fundamental to a successful separation. The key factors are stationary phase polarity, film thickness, internal diameter, and length.[13]
-
Causality—Phase Polarity and Analyte Interaction: The principle of "like dissolves like" governs chromatographic separation. This compound is a moderately polar compound due to its aldehyde group. A stationary phase with a corresponding polarity will provide the best selectivity and peak shape. A non-polar phase may not retain the analyte sufficiently, while a very polar phase could lead to excessive retention and peak tailing if not properly deactivated.
Analyte Interaction with Active vs. Inert Surfaces
Caption: Interaction of an aldehyde with active vs. deactivated surfaces.
Solution: Selecting an Optimized GC Column
-
Stationary Phase:
-
Recommended: A low-to-mid polarity phase, such as a 5% Phenyl Polysilphenylene-siloxane (e.g., Agilent DB-5ms Ultra Inert, Phenomenex ZB-5MSplus). These phases offer excellent thermal stability and are engineered with advanced deactivation to provide superior inertness for active compounds.
-
Alternative for High Polarity: For applications requiring higher polarity, a polyethylene glycol (WAX) phase can be used. However, it is critical to select a WAX column that is specifically stabilized and deactivated to prevent strong interactions with the aldehyde.
-
-
Column Dimensions:
-
Length (30 m): This length provides the best balance of resolution and analysis time for most applications.[13]
-
Internal Diameter (0.25 mm): This is the most common I.D. as it offers a good compromise between separation efficiency and sample loading capacity.[13]
-
Film Thickness (0.25 µm): A standard film thickness of 0.25 µm is suitable for most applications. Thicker films can increase retention and capacity but may also increase bleed, while thinner films provide sharper peaks for high-boiling compounds.[13]
-
References
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,4,6-NONATRIENAL, (2E,4E,6Z)-. Retrieved from [Link]
-
Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Inlet Liners. Retrieved from [Link]
-
PubChem. (n.d.). (Z,E,E)-2,4,6-nonatriene. Retrieved from [Link]
-
Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC North America, 35(8). Retrieved from [Link]
-
ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography? Retrieved from [Link]
-
Chromacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Quadram Institute Bioscience. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7057-7064. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Shimadzu. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Retrieved from [Link]
-
Providion. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Taylor, T. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC Europe, 26(6). Retrieved from [Link]
-
Phenomenex. (n.d.). Peak Shape Problems: No Peaks - GC Tip. Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Taylor, T. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC International. Retrieved from [Link]
Sources
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- 3. chromtech.net.au [chromtech.net.au]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
addressing matrix effects in the LC-MS/MS analysis of 2E,4E,6Z-Nonatrienal
Welcome to the technical support guide for the quantitative analysis of 2E,4E,6Z-Nonatrienal using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common but significant challenge of matrix effects. As a polyunsaturated aldehyde with a unique chemical structure, this compound presents specific analytical hurdles that require a robust and well-considered methodology.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind our recommended strategies.
Foundational Understanding: The Challenge of this compound and Matrix Effects
This compound is a lipid-derived aldehyde, recognized as a potent aroma compound in various foods, but also studied for its potential biological activities.[1][3][4] Its analysis in complex biological matrices (e.g., plasma, serum, tissue homogenates) is frequently compromised by matrix effects .
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5][6] For a lipid-like molecule such as nonatrienal, the primary culprits are often phospholipids, which are abundant in biological samples and can severely suppress the analyte's signal in the mass spectrometer's ion source.[7][8] This leads to poor accuracy, precision, and overall method irreproducibility.[6][9]
This guide will walk you through a systematic approach to identify, mitigate, and compensate for these effects.
Caption: Logical workflow for addressing matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Identifying and Quantifying Matrix Effects
Question: How can I determine if matrix effects are impacting my analysis of this compound?
Answer: You must first quantify the extent of ion suppression or enhancement. The most direct method is the post-extraction spike comparison .[10] This technique provides a quantitative assessment of the matrix effect (ME).
Mechanism: This method compares the response of the analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a clean solvent at the same concentration. The difference reveals the impact of the co-eluting matrix components.
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (this compound) and its internal standard (if used) into the final reconstitution solvent.
-
Set B (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the sample preparation procedure (e.g., before protein precipitation). This set is used to determine overall process recovery.
-
Set C (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract just before LC-MS/MS analysis.[10]
-
-
Analyze all sets using your LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression .
-
ME > 100% indicates ion enhancement .
-
A value between 85% and 115% is often considered acceptable, but significant deviation warrants further action.[6]
-
Question: Is there a way to visualize where in my chromatogram the matrix effects are most severe?
Answer: Yes, the post-column infusion technique is excellent for this. It provides a qualitative profile of where ion suppression or enhancement occurs across the entire chromatographic run.[10][11]
Mechanism: A solution of this compound is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components. This allows you to see if your analyte's retention time falls within a problematic zone.[11][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Nonatrienal, (2E,4E,6Z)- | C9H12O | CID 44256565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
preventing isomerization of 2E,4E,6Z-Nonatrienal during sample preparation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling 2E,4E,6Z-Nonatrienal. This resource is designed for researchers, chemists, and drug development professionals who work with this highly reactive polyunsaturated aldehyde. Our goal is to provide you with expert, field-proven insights to prevent its isomerization and degradation during sample preparation, ensuring the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound, and why is it so unstable?
A1: this compound is a polyunsaturated aldehyde, a nine-carbon chain with three conjugated double bonds and a terminal aldehyde group.[1] Its unique structure, particularly the cis (Z) double bond at the C6 position, is responsible for its distinct sensory properties, such as the characteristic aroma of oat flakes and walnuts.[2][3][4]
This compound's instability arises from two primary structural features:
-
Conjugated Triene System: The alternating double and single bonds create a highly reactive electron system. This system is susceptible to isomerization, particularly the thermodynamically less stable cis bond, which can easily flip to the more stable trans (E) configuration under the influence of external energy.[1]
-
Aldehyde Group: The aldehyde functional group is prone to oxidation, which can convert it into a carboxylic acid, altering the molecule's identity and properties.[1]
Q2: What are the primary factors that trigger isomerization and degradation?
A2: The isomerization of the 6Z bond to the 6E form and general degradation are primarily caused by:
-
Light Exposure: UV and even ambient light provide the photonic energy required to overcome the rotational barrier of the double bond, causing Z-to-E isomerization.
-
Heat: Thermal energy accelerates the rate of all chemical reactions, including isomerization and oxidation. Elevated temperatures during sample processing or storage are a major cause of degradation.
-
Oxygen: As a polyunsaturated lipid derivative, this compound is highly susceptible to auto-oxidation.[3][5] Oxygen radicals can attack the double bonds, leading to a cascade of reactions that break down the molecule and form various secondary oxidation products.[6][7]
-
pH Extremes: Both acidic and basic conditions can catalyze isomerization and other unwanted reactions.
Q3: Analytically, how can I detect if my sample has isomerized or degraded?
A3: The most common analytical sign is the appearance of new peaks in your chromatogram (GC or HPLC). Specifically, you will likely observe a new peak corresponding to the 2E,4E,6E-Nonatrienal isomer.[1] Degradation can be identified by a significant decrease in the peak area of your target analyte over time, accompanied by the emergence of smaller, often broader peaks representing oxidation products like shorter-chain aldehydes or carboxylic acids.[5]
Q4: What are the definitive storage conditions for pure this compound or its stock solutions?
A4: To ensure long-term stability, the compound must be protected from all major degradation factors. The recommended storage protocol is:
-
Container: Amber glass vial with a PTFE-lined cap to block light and prevent leaching.[1]
Q5: Are there specific "don'ts" I should be aware of when handling this compound?
A5: Absolutely. To maintain sample integrity, strictly avoid the following:
-
DO NOT work on an open bench under direct fluorescent lighting.
-
DO NOT use clear glass vials or containers for storage or preparation.
-
DO NOT leave samples at room temperature for extended periods.
-
DO NOT use solvents from a bottle that has been open for a long time without first purging them with inert gas.
-
DO NOT heat the sample unless it is a required step of a derivatization protocol, and even then, use the lowest possible temperature for the shortest possible time.
Section 2: Troubleshooting Guide
This guide provides a cause-and-effect framework for resolving common issues encountered during sample preparation.
Issue 1: My chromatogram shows a significant peak for the 2E,4E,6E isomer, but my standard was pure 2E,4E,6Z.
| Potential Cause | Scientific Explanation | Corrective Action |
| Light-Induced Isomerization | Photons, particularly in the UV spectrum, provide the activation energy for the π-bond of the C6 double bond to rotate, converting the Z-isomer to the more stable E-isomer. | Work in a fume hood with the sash lowered and lights off, or use a darkroom with red safety lights. Use amber autosampler vials for analysis. |
| Thermal Stress | Heat increases molecular kinetic energy, accelerating the rate at which the thermodynamically favored E-isomer is formed. This can occur on a hot stir plate, during a lengthy extraction at room temperature, or in a hot GC inlet. | Always keep samples and stock solutions on ice or in a cooling block. Use a refrigerated centrifuge. If using GC, optimize the inlet temperature to the lowest possible value that still ensures efficient volatilization. |
| Acid/Base Catalysis | Trace amounts of acid or base in solvents, on glassware, or within the sample matrix can act as catalysts, lowering the energy barrier for isomerization. | Use high-purity, HPLC or GC-grade neutral solvents. Ensure all glassware is thoroughly rinsed with a neutral solvent and dried before use. For complex matrices, consider buffering the sample to a neutral pH (e.g., pH 6.5-7.0) if it does not interfere with your extraction or analysis.[2][9] |
Issue 2: The concentration of my analyte is rapidly decreasing, and I see multiple unknown peaks appearing.
| Potential Cause | Scientific Explanation | Corrective Action |
| Oxidation | The conjugated double bonds are highly susceptible to attack by atmospheric oxygen, initiating a free-radical chain reaction. This process cleaves the molecule, forming a variety of smaller carbonyls and other degradation products.[6][7] | 1. Deoxygenate Solvents: Before use, sparge all solvents (e.g., hexane, methanol, acetonitrile) with a stream of high-purity Argon or Nitrogen for 15-20 minutes. 2. Use Inert Gas Blanket: After preparing a sample or standard in a vial, flush the headspace with inert gas before sealing the cap.[10][11] 3. Add an Antioxidant: Spike your samples and standards with a suitable antioxidant. |
| Polymerization | Aldehydes can undergo self-condensation or polymerization, especially at higher concentrations or in the presence of contaminants.[12][13] | Work with dilute solutions whenever possible. Ensure solvents and glassware are free of contaminants that could initiate polymerization. For bulk storage, specific inhibitors like certain hydroxylamines may be considered, but their compatibility with the final analysis must be verified.[12] |
Section 3: Protocols and Methodologies
Protocol 1: Recommended Sample Preparation Workflow for Preventing Isomerization
This protocol integrates best practices for extracting this compound from a solid or semi-solid matrix.
1. Pre-Preparation:
- Chill all necessary equipment (centrifuge, homogenizer probes, glassware) to 4°C.
- Prepare an ice bath.
- Deoxygenate all solvents (e.g., hexane, ethyl acetate, methanol) by sparging with Argon for 20 minutes.
- Prepare a 1 mg/mL stock solution of an antioxidant like Butylated hydroxytoluene (BHT) in deoxygenated ethanol.
2. Extraction:
- Perform all steps under low light or in a dark room.
- Weigh the sample into a pre-chilled glass centrifuge tube. Place the tube immediately into an ice bath.
- Add the cold, deoxygenated extraction solvent.
- Spike the solvent with the BHT stock solution to a final concentration of 50-100 µg/mL.[14]
- If an internal standard is used, add it at this stage.
- Homogenize the sample using a probe homogenizer at low-to-medium speed, keeping the tube in the ice bath to prevent heating.
- Vortex for 1 minute, still on ice.
3. Phase Separation & Collection:
- Centrifuge the sample at 4°C for 10 minutes at a sufficient speed to pellet solids.
- Carefully transfer the supernatant (containing the analyte) to a clean, pre-chilled amber glass vial using a glass pipette.
- Flush the headspace of the amber vial with Argon for 30 seconds.
- Immediately seal the vial with a PTFE-lined cap.
4. Storage & Analysis:
- If not analyzing immediately, store the sealed vial at –80°C.
- For analysis, use amber autosampler vials and minimize the time the sample sits in the autosampler tray at room temperature.
Diagram: Recommended Anti-Isomerization Workflow
Caption: A flowchart of the recommended workflow to minimize degradation.
Section 4: Key Stability Parameters at a Glance
| Parameter | Recommendation | Rationale |
| Storage Temperature | –80°C | Minimizes thermal energy, drastically slowing all degradation pathways.[1] |
| Working Temperature | ≤ 4°C (on ice) | Prevents thermal isomerization and oxidation during active sample handling. |
| Lighting | Amber or Red Light / Dark | Blocks high-energy photons that cause Z-E isomerization. |
| Atmosphere | Inert Gas (Argon preferred) | Displaces reactive oxygen, preventing auto-oxidation. Argon is denser than air, making it effective for blanketing.[10][15] |
| pH | Neutral (6.5 - 7.5) | Avoids acid or base-catalyzed reactions. |
| Antioxidants | BHT (50-100 µg/mL) | Scavenges free radicals, terminating oxidative chain reactions.[14] |
| Containers | Amber Glass, PTFE-lined caps | Prevents light exposure and ensures an inert storage surface. |
Section 5: Visualizing the Isomerization Challenge
The primary challenge is preventing the conversion of the desired Z-isomer to the more stable E-isomer.
Diagram: The Isomerization Pathway
Caption: The conversion of the 6Z to the 6E isomer.
Section 6: References
-
McClements, D. J. (n.d.). Analysis of Lipids. Retrieved from [Link]
-
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
-
Priyadarshani, A. M. A., & Nishanthi, M. M. M. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587.
-
Priyadarshani, A. M. A., & Nishanthi, M. M. M. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Center for Biotechnology Information. Retrieved from [Link]
-
Casabella, O. A., et al. (2014). Polyunsaturated Aldehydes from Large Phytoplankton of the Atlantic Ocean Surface (42°N to 33°S). National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde. Retrieved from
-
BOC Sciences. (2023). How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling. YouTube. Retrieved from [Link]
-
Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255.
-
Kintek Solution. (n.d.). What Does The Inert Gas Do In The Process? Ensure Material Integrity With Non-Reactive Control. Retrieved from [Link]
-
Google Patents. (n.d.). US4414419A - Stabilization of aldehydes. Retrieved from
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. National Center for Biotechnology Information. Retrieved from [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(17), 6625–6634.
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. ResearchGate. Retrieved from [Link]
-
Courregelongue, M., & Pons, A. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. ResearchGate. Retrieved from [Link]
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705.
-
DeHoyos, J. F. (2021). Back to Basics: The Basics of Inert Gases. ASPE Pipeline. Retrieved from [Link]
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AMETEK Process Instruments. (n.d.). Inert Gas Purity. Retrieved from [Link]
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López-García, J., et al. (2024). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. MDPI. Retrieved from [Link]
-
Preetha, J., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. Retrieved from [Link]
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Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes. Retrieved from
-
Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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Technical Support Center: Quantification of Unsaturated Aldehydes by Gas Chromatography
Welcome to the Technical Support Center for the analysis of unsaturated aldehydes by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these reactive and often unstable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical field experience. Our goal is to empower you with the knowledge to identify, resolve, and prevent common issues encountered during your analytical workflow.
Introduction: The Challenge of Unsaturated Aldehydes
Unsaturated aldehydes are a critical class of compounds, often studied as biomarkers of oxidative stress, intermediates in chemical synthesis, or components in flavors and fragrances.[1][2] Their inherent reactivity, stemming from the presence of both a carbonyl group and a carbon-carbon double bond, presents significant challenges for accurate and reproducible quantification by GC.[3][4] Common issues include analyte degradation, poor peak shape, and inaccurate calibration. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of unsaturated aldehydes?
A1: Direct analysis of underivatized unsaturated aldehydes by GC is often problematic for several reasons:
-
Poor Thermal Stability: Many unsaturated aldehydes are thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification.[5]
-
High Reactivity and Adsorption: The polar carbonyl group can interact with active sites (e.g., free silanol groups) in the GC inlet liner and column, causing peak tailing and poor reproducibility.[6][7]
-
Low Volatility (for larger aldehydes): Derivatization can increase the volatility of less volatile aldehydes, making them more amenable to GC analysis.[5][8][9]
-
Improved Sensitivity: Derivatization with specific reagents, such as those containing electrophoric groups, can significantly enhance the sensitivity of detection, particularly with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) in negative chemical ionization (NCI) mode.[1][3][10]
A common and highly effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][10][11] PFBHA reacts with the carbonyl group to form a stable oxime derivative, which is more volatile and less prone to degradation and adsorption.[11][12]
Q2: I'm observing multiple peaks for a single unsaturated aldehyde standard after derivatization with PFBHA. What is the cause and how can I address it?
A2: The observation of multiple peaks for a single PFBHA-derivatized aldehyde is a well-documented phenomenon arising from the formation of syn and anti geometric isomers of the resulting oxime. These isomers can exhibit different chromatographic retention times, leading to peak splitting.
Troubleshooting Steps:
-
Optimize GC Conditions: Often, the separation of syn and anti isomers can be minimized or resolved by adjusting the GC temperature program. A slower ramp rate or a slightly higher initial oven temperature might help co-elute the isomers into a single, sharp peak.
-
Consistent Integration: If baseline separation of the isomers occurs, ensure that your data analysis software consistently integrates both peaks and sums their areas for quantification.
-
Mass Spectrometry Confirmation: If using GC-MS, confirm that both peaks exhibit the same mass spectrum characteristic of the derivatized aldehyde. This will verify that they are indeed isomers and not impurities. It is noteworthy that Electron Ionization (EI) and Positive-Ion Chemical Ionization (PICI-MS) are more suitable for structural analysis of these derivatives than Electron Capture Negative Ionization (ECNI-MS), which can produce complex spectra for the different isomers.[2][13]
Q3: What type of GC column is best suited for analyzing PFBHA-derivatized unsaturated aldehydes?
A3: The choice of GC column is critical for achieving good separation and peak shape.[14][15] For PFBHA-derivatized unsaturated aldehydes, a non-polar or low- to mid-polarity column is generally recommended.
Column Selection Guidelines:
| Stationary Phase Type | Common Phase Chemistry | Rationale & Application Notes |
| Non-Polar | 5% Phenyl Polysiloxane | A good starting point for method development. Provides separation primarily based on boiling point.[16] |
| Mid-Polar | 50% Phenyl Polysiloxane | Offers increased selectivity for compounds with aromatic rings or double bonds due to dipole-dipole interactions.[16] |
| Polyethylene Glycol (WAX) | Polyethylene Glycol | While generally used for polar compounds, WAX columns can be suitable in some cases, but may exhibit higher bleed at elevated temperatures.[17] |
Key Column Dimensions to Consider:
-
Internal Diameter (I.D.): 0.25 mm I.D. columns offer a good balance between efficiency and sample capacity.[14][15] For higher resolution, consider a 0.18 mm I.D. column.
-
Film Thickness: A standard film thickness of 0.25 µm is often suitable. Thicker films can increase retention of volatile aldehydes.[18]
-
Length: A 30-meter column is a good general-purpose length. Shorter columns can be used for faster analysis if resolution is adequate, while longer columns provide higher resolution for complex samples.[16][17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the quantification of unsaturated aldehydes by GC.
Problem 1: Peak Tailing
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
Initial Assessment: Are all peaks tailing, or only the unsaturated aldehydes?
-
All peaks tailing: Suggests a mechanical or flow path issue.[6]
-
Only aldehyde peaks (and other polar analytes) tailing: Indicates chemical interactions (adsorption) within the system.[6]
Detailed Solutions for Chemical Activity:
-
Inlet Liner Deactivation: The inlet liner is a common source of active sites.
-
Action: Replace the inlet liner with a new, deactivated one. Use of liners with glass wool can sometimes introduce active sites; consider a liner without wool or one with deactivated wool.
-
-
Column Maintenance: The front end of the column can become contaminated or lose its deactivation over time.
-
Action: Trim 10-15 cm from the inlet end of the column. If this does not resolve the issue, the column may be irreversibly damaged and require replacement.[19]
-
-
Optimize Derivatization: Incomplete derivatization leaves the reactive carbonyl group exposed.
-
Action: Ensure the derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, or the molar ratio of the derivatizing reagent to the analyte.[5]
-
Problem 2: Poor Reproducibility of Peak Areas
Symptom: The peak areas for the same concentration of a standard vary significantly between injections.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Leaking Syringe or Septum | Check the syringe for leaks and replace if necessary. A leaking septum can also cause sample loss; replace the septum regularly.[20] |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent injection technique. For autosamplers, check for air bubbles in the syringe and ensure proper syringe filling and dispensing.[21] |
| Analyte Instability | Unsaturated aldehydes can be unstable in certain solvents or over time. Prepare standards fresh daily and store them at an appropriate temperature (e.g., 4°C) in sealed vials. |
| Inlet Discrimination | The high temperature of the inlet can cause discrimination against less volatile compounds. Ensure the inlet temperature is sufficient to vaporize the derivatized aldehydes without causing degradation.[7] |
| Variable Derivatization Efficiency | Ensure the derivatization conditions are consistent for all samples and standards. Inconsistent reaction times, temperatures, or reagent concentrations can lead to variable yields. |
Problem 3: Ghost Peaks
Symptom: Peaks appear in the chromatogram at times when no analyte should be eluting, often in blank runs.
Troubleshooting Steps:
-
Run a Blank Solvent Injection: Inject a clean solvent. If ghost peaks are still present, the contamination is likely from the syringe, septum, or carrier gas.
-
Check the Septum: Septum degradation can release siloxanes, which appear as peaks. Replace the septum.[19]
-
Clean the Inlet: Contaminants from previous injections can accumulate in the inlet liner. Clean or replace the liner.[19]
-
Bake Out the Column: If the contamination is within the column, a high-temperature bake-out (within the column's limits) can help remove it.[19]
Experimental Protocol: PFBHA Derivatization of Unsaturated Aldehydes
This protocol provides a general workflow for the derivatization of unsaturated aldehydes in a sample matrix prior to GC analysis. Note: This is a starting point and may require optimization for specific applications.
Materials:
-
Sample containing unsaturated aldehydes
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)
-
Internal standard (e.g., a deuterated analog of one of the target aldehydes)
-
Anhydrous sodium sulfate
-
GC-grade solvents (e.g., hexane, ethyl acetate)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
To 1 mL of your sample (e.g., plasma, tissue homogenate, or aqueous solution) in a glass vial, add the internal standard.
-
If the sample is aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
-
Derivatization Reaction:
-
Add an excess of the PFBHA solution to the sample extract. A 2:1 molar ratio of PFBHA to the estimated total aldehyde concentration is a good starting point.[5]
-
Vortex the mixture for 1 minute.
-
Incubate the mixture at 60°C for 30-60 minutes to facilitate the reaction.
-
-
Post-Reaction Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC.
-
References
- Trajan Scientific and Medical. Selection Guide - GC columns.
- Restek Corpor
- BenchChem. Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes.
- ResearchGate.
- MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- PubMed Central (NIH).
- SCION Instruments.
- PubMed.
- Integrated Liner Technologies.
- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Shimadzu. GC Troubleshooting guide.
- ResearchGate.
- Sci-Hub.
- Merck KGaA. GC Column Selection Guide.
- Phenomenex. Guide to Choosing a GC Column.
- Thermo Fisher Scientific.
- Element Lab Solutions. Real Life GC Column Selection.
- University of Cape Town. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Sigma-Aldrich. GC Column Selection Guide.
- Sigma-Aldrich.
- ALWSCI.
Sources
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. iltusa.com [iltusa.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 12. repository.up.ac.za [repository.up.ac.za]
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- 14. fishersci.ca [fishersci.ca]
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- 17. trajanscimed.com [trajanscimed.com]
- 18. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
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- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Improving Resolution of 2,4,6-Nonatrienal Isomers in GC Analysis
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the gas chromatographic (GC) analysis of 2,4,6-nonatrienal isomers. The separation of these geometric isomers is a significant challenge due to their similar physicochemical properties. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve baseline resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why are the geometric isomers of 2,4,6-nonatrienal so difficult to separate?
A1: The primary challenge lies in the subtle structural differences between the isomers (e.g., (2E,4E,6E), (2E,4E,6Z), (2E,4Z,6Z), etc.).[1][2] Geometric isomers often have very similar boiling points and vapor pressures, which are the primary drivers of separation on standard non-polar GC columns.[3] Consequently, columns that separate compounds based on boiling point alone will struggle to resolve these molecules, leading to significant co-elution. Achieving separation requires a stationary phase that can interact differently with the specific spatial arrangement (shape and dipole moment) of each isomer.
Q2: What is the best type of GC column to start with for separating these isomers?
A2: For separating geometric isomers of unsaturated compounds, the choice of stationary phase is the most critical factor. You must move beyond standard non-polar phases.
-
Primary Recommendation: High-Polarity Cyanopropyl Phases. Columns with a high percentage of cyanopropyl substitution (e.g., a DB-23, SP-2340, or Select FAME column) are the best starting point.
-
Causality: Cyanopropyl phases provide strong dipole-dipole and pi-pi interactions. The cis isomers of 2,4,6-nonatrienal have a larger net dipole moment than the more linear trans isomers. This differential interaction with the polar stationary phase is the key to achieving separation, which is not possible on non-polar phases.[4] The best resolution for geometric isomers is often achieved on cyanopropyl columns.[4]
-
-
Secondary Recommendation: Polyethylene Glycol (PEG) Phases. Also known as "WAX" columns (e.g., DB-WAX, Innowax), these are highly polar and operate based on hydrogen bonding and dipole interactions.[5] They can also provide good selectivity for geometric isomers.
Q3: Is an isothermal or temperature-programmed GC method better for this analysis?
A3: A temperature-programmed method is almost always superior for analyzing 2,4,6-nonatrienal isomers. An isothermal method is generally not suitable for complex mixtures or closely eluting compounds.[6]
-
Expertise: A slow temperature ramp rate (e.g., 2-5 °C/min) is crucial.[6] Slower ramps increase the time each isomer spends interacting with the stationary phase, maximizing the subtle differences in their retention behavior and thereby improving resolution.[7] A fast ramp rate will cause the compounds to move through the column too quickly, negating the selective interactions of the stationary phase. The optimum ramp rate can be estimated as 10 °C per column hold-up time.[8][9]
In-Depth Troubleshooting Guides
Problem: My isomers are completely co-eluting or show very poor resolution (Rs < 1.0).
This is the most common issue and typically requires a fundamental change in methodology. Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for poor isomer resolution.
Column Selection Logic
The mechanism of separation is paramount. This diagram illustrates why stationary phase choice is critical.
Caption: Logic for selecting the correct GC stationary phase.
| Recommended GC Columns for 2,4,6-Nonatrienal Isomer Separation | | :--- | :--- | :--- | | Phase Type | Example Columns | Separation Principle | | High-Polarity Cyanopropyl | Agilent Select FAME, Restek Rt-2330, Supelco SP-2380 | Shape selectivity, dipole-dipole, π-π interactions | | Mid-High Polarity Cyanopropyl | Agilent DB-23, Restek Rt-2560 | Shape selectivity, dipole-dipole interactions | | Polyethylene Glycol (PEG) | Agilent DB-WAX, Phenomenex ZB-WAXplus | Hydrogen bonding, dipole-dipole interactions |
Problem: My peaks are broad or show tailing.
Even with the correct column, poor peak shape can ruin resolution.
-
Check for Active Sites: The aldehyde functional group can interact with active sites (exposed silanols) in the inlet liner or the front of the column, causing peak tailing.
-
Solution: Use a deactivated inlet liner (e.g., ultra-inert). If tailing persists, you may need to trim the first 10-20 cm from the column inlet to remove contamination.
-
-
Optimize Injector Temperature: The injector must be hot enough for rapid vaporization but not so hot that it causes thermal degradation of these conjugated aldehydes.
-
Solution: Start with an injector temperature of 250 °C. If you suspect degradation (indicated by broad or smaller-than-expected peaks), try reducing the temperature in 10 °C increments to 220 °C.
-
-
Verify Carrier Gas Flow: Incorrect linear velocity reduces column efficiency, leading to broader peaks.
-
Solution: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the column manufacturer's optimum. For a 0.25 mm ID column, this is typically around 1.0-1.2 mL/min for Helium.
-
Advanced Technique: Derivatization to Enhance Separation
Q4: I've optimized my column and GC parameters, but resolution is still not baseline. What's next?
A4: When chromatographic optimization reaches its limit, you should consider chemical derivatization. Derivatization modifies the analyte's functional group to improve its chromatographic behavior or detector response.[10] For aldehydes, this is a powerful strategy.[11][12]
-
Why it Works: By reacting the aldehyde group, you create a new, bulkier molecule. This can exaggerate the subtle geometric differences between the original isomers, leading to significantly different interactions with the stationary phase. It also increases the volatility and thermal stability of the analytes.[11][13]
-
Recommended Reagent: PFBHA. The most common and effective derivatizing reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11][14]
-
Reaction: PFBHA reacts with the aldehyde's carbonyl group to form a stable PFB-oxime derivative. This reaction is often quantitative and can be performed under mild conditions.[15]
-
Benefits:
-
Enhanced Separation: The bulky PFB group can significantly improve the GC separation of the syn and anti oxime isomers formed from each original nonatrienal isomer, effectively amplifying the separation potential.[16]
-
Increased Sensitivity: The pentafluorobenzyl group makes the derivatives highly sensitive for detection by an Electron Capture Detector (ECD) or by Mass Spectrometry (MS) in negative chemical ionization (NCI) mode.[17]
-
-
Experimental Protocols
Protocol 1: Recommended Starting GC-MS Method for Underivatized Isomers
This method serves as a robust starting point for optimization.
-
GC System: Agilent GC-MS or equivalent.
-
Column: Agilent Select FAME (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent high-cyanopropyl phase.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, run in Split mode (50:1 ratio) to ensure sharp peaks.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 180 °C.
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for target ions.
Protocol 2: PFBHA Derivatization for Enhanced Separation & Sensitivity
This protocol is adapted from established methods for aldehyde analysis.[13][14]
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA hydrochloride in a buffered aqueous solution (e.g., phosphate buffer, pH 6-7) or methanol.[14]
-
Sample Preparation: Dissolve your sample extract containing the 2,4,6-nonatrienal isomers in a suitable solvent (e.g., hexane, ethyl acetate).
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 200 µL of your sample with 100 µL of the PFBHA solution.[14]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-70 °C for 1-2 hours to drive the reaction to completion.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of n-hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives into the organic layer.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the top n-hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the hexane solution into the GC-MS or GC-ECD using the chromatographic conditions outlined in Protocol 1 (the temperature program may need re-optimization for the higher boiling derivatives).
-
References
-
Nykänen, L., & Nykänen, I. (1998). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. [Link]
-
Al-Sarraf, A. A., & El-Shahawi, M. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133. [Link]
-
de Hoffmann, E., & Stroobant, V. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3467–3477. [Link]
-
Long, E. K., Smoliakova, I., Honzatko, A., & Picklo, M. J., Sr. (2008). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Lipids, 43(8), 765–774. [Link]
-
Long, E. K., Smoliakova, I., Honzatko, A., & Picklo, M. J., Sr. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Lipids, 43(8), 765–774. [Link]
-
Allen, C. S., & Foglia, T. A. (2007). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of Separation Science, 30(11), 1649–1656. [Link]
-
Long, E. K., et al. (2008). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Request PDF on ResearchGate. [Link]
-
Yamashita, M., et al. (2018). Lipidomic Analysis for Lipid Peroxidation-Derived Aldehydes Using Gas Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 31(10), 1056–1065. [Link]
-
Dömötörová, M., & Matisová, E. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimization. Journal of Chromatography A, 354, 13-26. [Link]
-
Korol, A. N., & Tabachenko, V. V. (2012). Mass Spectrometry of Fatty Aldehydes. Mass Spectrometry Reviews, 31(6), 633–652. [Link]
-
CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. E. (2008). Analysis of 2,4,6-nonatrienal Geometrical Isomers From Male Flea Beetles, Epitrix Hirtipennis and E. Fuscula. Journal of Chemical Ecology, 34(8), 1024–1032. [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
-
Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Chromatographia, 77(9-10), 655–664. [Link]
-
Zilkowski, B. W., et al. (2008). Analysis of 2,4,6-Nonatrienal Geometrical Isomers from Male Flea Beetles, Epitrix hirtipennis and E. fuscula. Request PDF on ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]
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Bretscher, D., & Schieberle, P. (2020). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 68(14), 4218–4226. [Link]
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Bretscher, D., & Schieberle, P. (2020). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. [Link]
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The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. [Link]
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Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
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Wong, Y. F., et al. (2015). Enantiomeric separation in comprehensive two-dimensional gas chromatography with accurate mass analysis. Journal of Separation Science, 38(1), 177-185. [Link]
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Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]
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minimizing sample degradation during analysis of 2E,4E,6Z-Nonatrienal
Welcome to the dedicated technical support resource for the analysis of 2E,4E,6Z-Nonatrienal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this highly reactive and volatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your samples and the accuracy of your results.
Introduction: The Challenge of Analyzing this compound
This compound is a potent aroma compound found in a variety of food products, including oat flakes and walnuts, and is also of interest in pheromone research.[1][2] Its unique conjugated triene and aldehyde structure makes it a cornerstone of certain flavors and biological activities. However, this same chemical structure renders it exceptionally unstable and prone to degradation through several pathways. Understanding and mitigating these degradation processes is paramount for accurate quantification and characterization. This guide provides practical, field-proven insights to minimize sample degradation and troubleshoot common analytical issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Storage
Question 1: My this compound standard/sample is showing multiple peaks on the chromatogram, even when freshly prepared. What is causing this?
Answer: The presence of multiple peaks from a seemingly pure standard is a common issue and is almost always due to the inherent instability of this compound, which can readily undergo isomerization.[3] The conjugated double bond system is susceptible to conversion between its cis (Z) and trans (E) configurations, particularly when exposed to light, heat, or acidic/basic conditions.
Causality Behind the Issue: The energy barrier for isomerization in conjugated polyenes is relatively low. The cis double bond at the 6-position is particularly labile and can isomerize to the more thermodynamically stable trans configuration, leading to the formation of isomers such as 2E,4E,6E-Nonatrienal.[4]
Troubleshooting and Prevention:
-
Minimize Light Exposure: Always handle and store this compound in amber vials or by wrapping containers in aluminum foil to protect it from light-induced isomerization.
-
Strict Temperature Control: Store stock solutions and samples at or below -80°C to minimize thermal degradation and isomerization.[4] For short-term storage (a few hours), keep samples on ice and in the dark.
-
Use High-Purity Solvents: Ensure that the solvents used for preparing standards and samples are of high purity and free from acidic or basic impurities that can catalyze isomerization.
-
Prepare Standards Freshly: Whenever possible, prepare working standards fresh from a concentrated stock solution just before analysis.
Question 2: I am observing a significant decrease in the concentration of this compound in my samples over a short period, even with proper storage. What is happening?
Answer: A rapid decrease in concentration is likely due to oxidative degradation. The aldehyde functional group and the polyunsaturated system are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[5]
Causality Behind the Issue: The aldehyde group can be easily oxidized to a carboxylic acid. Furthermore, the conjugated double bonds are prone to radical-mediated oxidation, which can lead to a complex mixture of degradation products and a loss of the parent compound.[5]
Troubleshooting and Prevention:
-
Inert Atmosphere: When preparing and storing samples, it is crucial to work under an inert atmosphere. Purge vials with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Antioxidant Addition: The use of antioxidants can significantly inhibit oxidative degradation. Butylated hydroxytoluene (BHT) or propyl gallate are commonly used for stabilizing lipid-soluble compounds.[6][7]
Table 1: Recommended Antioxidants for Stabilization
| Antioxidant | Recommended Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Non-polar organic solvents | A widely used and effective radical scavenger.[6] |
| Propyl Gallate | 0.01% - 0.1% (w/v) | Polar organic solvents, aqueous solutions | Also possesses metal-chelating properties which can inhibit metal-catalyzed oxidation.[7] |
-
Solvent Selection: Use deoxygenated solvents for sample preparation. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes before use.
Diagram 1: Key Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Analytical Methodology: SPME-GC-MS
Question 3: I am developing an SPME-GC-MS method for this compound in a food matrix, but my sensitivity is low and reproducibility is poor. How can I optimize my method?
Answer: Low sensitivity and poor reproducibility in SPME analysis of volatile compounds are common challenges that can be addressed by systematically optimizing the extraction and desorption parameters.
Troubleshooting and Optimization Protocol:
-
SPME Fiber Selection: The choice of fiber coating is critical. For a broad range of volatile and semi-volatile aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-mode stationary phase.[7]
-
Extraction Parameters:
-
Temperature: Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of this compound, enhancing its partitioning into the headspace.[6] However, excessive heat can promote degradation.
-
Time: Allow sufficient time for the analyte to equilibrate between the sample matrix and the fiber. An extraction time of 30-60 minutes is a typical starting point.[6] Perform a time-course study to determine the optimal extraction time for your specific matrix.
-
Agitation: Continuous agitation (stirring or shaking) of the sample during extraction is crucial to facilitate the release of the analyte from the matrix and accelerate equilibration.[8]
-
Matrix Modification: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength and "salt out" the volatile analytes, driving them into the headspace.[9]
-
-
Desorption Parameters:
-
Injector Temperature: The GC injector temperature must be high enough to ensure rapid and complete desorption of the analyte from the fiber. A temperature of 250°C is a common starting point.
-
Desorption Time: A desorption time of 3-5 minutes is typically sufficient.
-
Table 2: Recommended Starting Parameters for SPME-GC-MS Analysis of this compound
| Parameter | Recommended Setting | Rationale |
| SPME | ||
| Fiber | DVB/CAR/PDMS, 50/30 µm | Broad selectivity for volatile and semi-volatile compounds.[7] |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects and protects the fiber.[8] |
| Extraction Temperature | 50°C | Balances increased volatility with minimized thermal degradation.[6] |
| Extraction Time | 40 minutes | A good starting point for achieving equilibrium. |
| Agitation | Continuous (e.g., 250 rpm) | Accelerates mass transfer of the analyte.[8] |
| GC | ||
| Injector | Splitless mode, 250°C, 3 min desorption time | Ensures complete transfer of the analyte to the column. |
| Column | Mid-polar (e.g., DB-Wax, VF-1701-MS) or non-polar (e.g., DB-5) capillary column (30 m x 0.25 mm, 0.25 µm film) | Choose based on the desired separation from other matrix components.[5] |
| Oven Program | Initial: 40°C (3 min), Ramp: 5°C/min to 230°C, Hold: 5 min | A general-purpose program for separating a wide range of volatile compounds. |
| MS | ||
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization method for creating reproducible mass spectra.[5] |
| Scan Range | m/z 35-350 | Covers the expected mass range of this compound and its potential degradation products.[5] |
| Source Temperature | 230°C | A standard source temperature to minimize analyte degradation within the ion source.[5] |
Diagram 2: Recommended Analytical Workflow
Caption: Step-by-step workflow for this compound analysis.
Question 4: I am observing peak tailing for this compound in my GC-MS analysis. What are the likely causes and how can I resolve this?
Answer: Peak tailing for active compounds like aldehydes is often caused by interactions with active sites within the GC system, such as the injector liner, column, or contamination.
Troubleshooting Peak Tailing:
-
Active Sites in the Injector: The glass liner in the injector can have active silanol groups that interact with the aldehyde.
-
Solution: Use a deactivated liner. If the liner is old, it may need to be replaced.
-
-
Column Contamination or Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm of the column. If the problem persists, the column may be degraded and require replacement.
-
-
Inappropriate Column Phase: A highly non-polar column might not be ideal if the sample matrix contains many polar compounds that can interact with the aldehyde.
-
Solution: Consider using a mid-polar column (e.g., a WAX column) which can provide better peak shape for polar analytes.
-
-
System Contamination: Contamination anywhere in the flow path can lead to peak tailing.
-
Solution: Perform a system bake-out and ensure all components are clean.
-
By systematically addressing these potential issues related to sample stability and analytical methodology, you can significantly improve the accuracy and reliability of your this compound analysis.
References
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. National Institutes of Health. [Link]
-
Determination of the key aroma compounds in Sachima and using solid phase micro extraction (SPME) and solvent-assisted flavour evaporation (SAFE)-gas chromatography-olfactometry-mass spectrometry (GC-O-MS). Taylor & Francis Online. [Link]
-
How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction. Medium. [Link]
-
What is propyl gallate?. EWG. [Link]
-
Butylated Hydroxytoluene (BHT). Catalynt. [Link]
-
Analysis of volatile aldehydes in oat flakes by SPMEGC/MS. FAO AGRIS. [Link]
-
Characterization of (E, E, Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. ResearchGate. [Link]
-
Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. [Link]
-
Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. [Link]
-
Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed. [Link]
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(E,E,Z)-2,4,6-nonatrienal, 100113-52-8. The Good Scents Company. [Link]
-
Antioxidant strategies for preventing oxidative flavour deterioration of foods enriched with n-3 polyunsaturated lipids: A comparative evaluation. ResearchGate. [Link]
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Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. PubMed. [Link]
-
Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights. MDPI. [Link]
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A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits. PubMed. [Link]
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Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. MDPI. [Link]
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2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823. PubChem. [Link]
-
2,4,6-NONATRIENAL, (2E,4E,6Z)-. precisionFDA. [Link]
-
Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed. [Link]
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(E,E,Z)-2,4,6-nonatrienal, 100113-52-8. The Good Scents Company. [Link]
-
Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. ResearchGate. [Link]
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Not getting single peaks on GCMS with HS-SPME when volatilizing iodine?. ResearchGate. [Link]
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Effect of antioxidants on polyunsaturated fatty acids - review. PubMed. [Link]
-
Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products. Frontiers. [Link]
-
Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. PubMed. [Link]
-
Differential effect of three polyunsaturated aldehydes on marine bacterial isolates. ResearchGate. [Link]
-
2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823. PubChem. [Link]
-
HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. MDPI. [Link]
-
Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ResearchGate. [Link]
-
Complete Photooxidation of Formaldehyde to CO2 via Ni-Dual-Atom Decorated Crystalline Triazine Frameworks: A DFT Study. National Institutes of Health. [Link]
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Photocatalyst-free visible light promoted E → Z isomerization of alkenes. Royal Society of Chemistry. [Link]
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Validation & Comparative
cross-validation of SPME and SPE methods for 2E,4E,6Z-Nonatrienal
An Objective Comparison of SPME and SPE for the Quantification of 2E,4E,6Z-Nonatrienal: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of potent aroma and flavor compounds is paramount. This compound, a key character impact aroma compound found in foods like oats and walnuts, presents a unique analytical challenge due to its volatility and low concentration levels.[1][2][3][4][5] This guide provides an in-depth, objective comparison of two prevalent extraction techniques—Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE)—for the analysis of this unsaturated aldehyde. The insights provided herein are grounded in established analytical principles and supported by experimental data to empower you in selecting the optimal method for your research needs.
The Analyte: this compound at a Glance
This compound (C9H12O) is a volatile organic compound with a characteristically sweet, oat-flake-like aroma.[4] Its presence, even at trace levels, can significantly influence the sensory profile of various products. However, its chemical structure, featuring a conjugated triene system and an aldehyde functional group, makes it susceptible to isomerization and oxidation, necessitating careful sample preparation.[1][6]
| Property | Value |
| Molecular Formula | C9H12O[1][6] |
| Molecular Weight | 136.19 g/mol [1][6] |
| Boiling Point | 233.45 °C (estimated)[2] |
| logP (o/w) | 2.500 (estimated)[2] |
| Solubility in water | 495.9 mg/L @ 25 °C (estimated)[2] |
| Sensory Threshold | Extremely low; 0.0002 ng/L in air[4] |
Principles of Extraction: A Tale of Two Phases
The choice between SPME and SPE hinges on the fundamental differences in their extraction mechanisms.
Solid-Phase Microextraction (SPME): This is a solvent-free, equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[7][8] Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[8] The key advantages of SPME are its simplicity, speed, and minimal solvent usage, making it a "green" analytical technique.[9]
Solid-Phase Extraction (SPE): This is an exhaustive, chromatography-based technique used to isolate analytes from a liquid sample.[10][11] The sample is passed through a cartridge containing a solid sorbent. Analytes are retained on the sorbent based on their affinity, while the matrix components are washed away. The retained analytes are then eluted with a small volume of a strong solvent.[12] SPE is highly versatile and can handle larger sample volumes, often resulting in high recovery and clean extracts.[10]
Experimental Design: A Deliberate Approach
The success of any analytical method lies in a well-thought-out experimental design. Here, we dissect the critical choices for both SPME and SPE when analyzing this compound.
SPME Method Development: Targeting Volatility
Given that this compound is a volatile compound, headspace (HS-SPME) is the preferred extraction mode. This minimizes matrix effects and prevents non-volatile components from contaminating the fiber.
1. Fiber Selection: The choice of fiber coating is critical. For volatile aldehydes, a bipolar fiber that can interact through both dispersive and polar interactions is ideal. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent candidate, offering a broad range of analyte compatibility from C3 to C20.[13][14] For aldehydes specifically, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating is also highly effective.[15][16]
2. Derivatization: To enhance sensitivity and chromatographic performance for aldehydes, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common and effective strategy.[17][18] PFBHA reacts with the carbonyl group of the aldehyde to form a more stable and less polar oxime derivative, which is more amenable to GC analysis.
3. Extraction Parameters: Optimization of extraction time and temperature is crucial for achieving equilibrium and maximizing sensitivity. For aldehydes, derivatization is often performed at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 30 minutes), followed by headspace extraction.[17][19]
SPE Method Development: Leveraging Polarity
A recent study successfully validated an SPE method for the quantification of this compound in wines and spirits, providing a solid foundation for this approach.[20][21][22]
1. Sorbent Selection: this compound is a moderately non-polar compound. Therefore, a reversed-phase sorbent is the logical choice for extraction from aqueous matrices.[12] Both polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) and silica-based C18 sorbents have shown excellent performance in retaining this analyte.[20] The choice between them may depend on the specific sample matrix and potential interferences.
2. Method Steps: A typical reversed-phase SPE workflow involves four key steps:
- Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
- Loading: The sample is passed through the cartridge, and the analyte is retained.
- Washing: A weak solvent (e.g., a water/methanol mixture) is used to remove weakly bound interferences.
- Elution: A strong organic solvent (e.g., dichloromethane) is used to desorb the analyte from the sorbent.[20]
Visualizing the Workflows
To better illustrate the practical steps involved, here are the experimental workflows for both SPME and SPE.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and are based on established practices.
Protocol 1: Headspace SPME with On-Fiber Derivatization
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add a magnetic stir bar.
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water to the vial. Seal the vial immediately.
-
Incubation: Place the vial in a heating block or autosampler agitator set to 60°C. Incubate for 30 minutes with gentle agitation to facilitate derivatization.
-
Extraction: Introduce a conditioned DVB/CAR/PDMS SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 60°C with continued agitation.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for 5 minutes to ensure complete thermal desorption of the derivatized analyte. Begin GC-MS data acquisition.
Protocol 2: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a 200 mg Oasis HLB or C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the sorbent to go dry after the final water wash.
-
Sample Loading: Load 50 mL of the sample onto the conditioned cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound with 5 mL of dichloromethane into a collection tube.
-
Concentration and Analysis: Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen. Transfer to a GC vial for analysis.
Quantitative Performance: A Head-to-Head Comparison
| Parameter | SPME (with Derivatization) | SPE | Rationale & Causality |
| Limit of Detection (LOD) | 0.026 - 4.4 µg/L[17][18] | 16 ng/L (0.016 µg/L)[20][21][22] | SPE, being an exhaustive technique that can process larger sample volumes, often achieves lower detection limits. The reported LOD for SPE is for this compound specifically in wine.[20][21][22] The SPME LOD is for a range of unsaturated aldehydes.[17] |
| Recovery (%) | Not applicable (equilibrium method) | High and reproducible (e.g., >85%) | SPE aims for complete extraction, allowing for the calculation of recovery. SPME is an equilibrium technique, so recovery is not a relevant metric; instead, precision and accuracy are assessed through calibration.[23] |
| Precision (RSD%) | 5.3 - 11.1%[18] | Typically <15% | Both methods can achieve excellent precision when optimized. The precision of SPME is highly dependent on the reproducibility of the equilibrium process and autosampler performance. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques demonstrate excellent linearity over several orders of magnitude when properly calibrated. |
| Solvent Consumption | Minimal (<1 mL for standards) | Moderate (15-20 mL per sample) | SPME is inherently a "greener" technique due to the near-absence of organic solvents.[9] |
| Sample Throughput | High (amenable to automation) | Moderate to High (can be automated) | Modern robotic systems can fully automate both SPME and SPE, leading to high sample throughput for both.[24] |
Discussion: Choosing the Right Tool for the Job
The choice between SPME and SPE for the analysis of this compound is not a matter of one being definitively superior, but rather which is better suited to the specific analytical objective.
Choose SPME when:
-
Speed and high throughput are critical: SPME is a faster technique, especially when automated.
-
Reducing solvent consumption is a priority: Its solvent-free nature makes it an environmentally friendly choice.
-
The sample matrix is complex: Headspace SPME provides excellent matrix cleanup by only sampling the volatile fraction.
-
Sample volume is limited: SPME can be performed on small sample volumes.
Choose SPE when:
-
The absolute lowest detection limits are required: As an exhaustive technique, SPE can concentrate analytes from large sample volumes, often leading to superior sensitivity.[20][21][22]
-
High analyte recovery is necessary for the analytical workflow: SPE provides a clean, concentrated extract that can be used for multiple analyses if needed.
-
The sample matrix is relatively clean (e.g., beverages): This minimizes the risk of cartridge clogging and ensures reproducible results.
Conclusion and Recommendations
Both SPME and SPE are powerful and reliable techniques for the quantification of this compound. SPME, particularly with headspace sampling and on-fiber derivatization, offers a rapid, automated, and green solution ideal for screening large numbers of samples and for analyzing complex matrices. Conversely, SPE stands out for its ability to achieve exceptionally low detection limits by concentrating large sample volumes, making it the method of choice for trace-level quantification where ultimate sensitivity is the primary goal.
The final decision should be guided by the specific requirements of your research, including desired sensitivity, sample throughput, available instrumentation, and environmental considerations. For method validation, it is always recommended to perform a cross-validation of the chosen method against an established reference technique to ensure data integrity and accuracy.[23][24]
References
-
Bari, M. A., & Pawliszyn, J. (2008). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Journal of Chromatography A, 1208(1-2), 1-8. [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
-
Poinot, P., Grua-Priol, J., Arvisenet, G., Rannou, C., & Sémon, E. (2020). Comparison of Three Different Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli (Brassica oleracea L. var. italica). Molecules, 25(7), 1594. [Link]
-
Courregelongue, M., Pons, A., Cerdan, T., & Darriet, P. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. [Link]
-
precisionFDA. (n.d.). 2,4,6-NONATRIENAL, (2E,4E,6Z)-. Retrieved from [Link]
-
American Chemical Society. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Retrieved from [Link]
-
PubChem. (n.d.). (Z,E,E)-2,4,6-nonatriene. Retrieved from [Link]
-
Li, X., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Molecules, 26(21), 6473. [Link]
-
Kask, K., et al. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Heliyon, 10(15), e34888. [Link]
-
PubMed. (2024). Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Retrieved from [Link]
-
Haddadi, H., et al. (2006). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC International, 89(3), 778-782. [Link]
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Retrieved from [Link]
-
Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application? Retrieved from [Link]
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A-Comparative-Guide-to-the-Validation-of-Sensory-Panels-for-the-Assessment-of-2E,4E,6Z-Nonatrienal
A Senior Application Scientist's Guide to Ensuring Robust and Reliable Sensory Data
For researchers, scientists, and professionals in drug development, the precise and accurate assessment of sensory attributes is paramount. When dealing with potent aroma compounds like 2E,4E,6Z-Nonatrienal, which can significantly impact product quality and consumer acceptance, a rigorously validated sensory panel is not just a recommendation—it is a necessity. This guide provides an in-depth comparison of methodologies for validating a sensory panel, offering experimental data and protocols to ensure the generation of trustworthy and reproducible results.
The-Critical-Role-of-a-Validated-Sensory-Panel
This compound is a potent aroma compound, and its presence, even at low concentrations, can introduce undesirable sensory characteristics.[1][2][3][4] A trained and validated sensory panel acts as a highly sensitive analytical instrument, capable of detecting and quantifying subtle nuances that instrumental analysis might miss.[5] However, the reliability of this "human instrument" is entirely dependent on a systematic and thorough validation process. This process ensures that the panel, as a whole and its individual members, can consistently and accurately identify and quantify the specific sensory attributes of this compound.
The validation of a sensory panel is a multi-faceted process that establishes the panel's performance in terms of:
-
Discrimination: The ability to detect differences between samples.[6][7][8]
-
Agreement: The consistency of results among panelists.[6][8]
-
Repeatability: The consistency of results from a single panelist over time.[6][7][8]
-
Reproducibility: The consistency of results across different panels or sessions.[6][7][8]
The-Sensory-Panel-Validation-Workflow
A robust sensory panel validation workflow is a systematic process that ensures the selection of qualified individuals, their comprehensive training, and the continuous monitoring of their performance. This workflow is essential for maintaining the integrity and reliability of the sensory data generated.
Caption: Workflow for Sensory Panel Validation.
Experimental-Protocols-for-Panel-Validation
The validation of a sensory panel for the assessment of this compound requires specific and well-defined experimental protocols. Two fundamental types of sensory tests are crucial in this process: discrimination tests and descriptive analysis.
Discrimination-Testing:-The-Triangle-Test-(ISO-4120)
The triangle test is a classic discrimination method used to determine if a sensory difference exists between two samples.[9][10][11][12][13]
Objective: To assess the panel's ability to detect a difference between a sample containing a known concentration of this compound and a control sample.
Methodology:
-
Sample Preparation: Prepare two sets of samples. One set (A) is the control (e.g., the product matrix without added this compound). The second set (B) is the control matrix spiked with a concentration of this compound around its suspected detection threshold.
-
Presentation: Present each panelist with three coded samples, where two are identical and one is different (either AAB or BBA). The order of presentation should be randomized for each panelist.[11]
-
Evaluation: Panelists are instructed to identify the odd sample.[11]
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables are used to determine if the number of correct responses is significant at a chosen alpha level (e.g., p < 0.05).[11]
Descriptive-Analysis:-Quantitative-Descriptive-Analysis-(QDA®)
Quantitative Descriptive Analysis (QDA®) is a powerful method for identifying and quantifying the specific sensory attributes of a product.[14][15][16][17][18][19]
Objective: To develop a specific sensory lexicon for this compound and to quantify its intensity as perceived by the panel.
Methodology:
-
Lexicon Development: In initial sessions, panelists are presented with samples containing varying concentrations of this compound and reference standards. Through open discussion, they generate a list of descriptive terms for the aroma and flavor of the compound.
-
Term Refinement and Reference Standards: The panel, led by a panel leader, refines the list of descriptors to be precise and non-overlapping. Reference standards for each descriptor are established to anchor the panelists' perceptions.
-
Intensity Scaling: Panelists are trained to use an intensity scale (e.g., a 15-point line scale) to rate the intensity of each descriptor.
-
Formal Evaluation: During formal sessions, panelists independently evaluate coded samples and rate the intensity of each descriptor.[16] Data is collected from each panelist across multiple replications.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to assess the performance of individual panelists and the panel as a whole.[20][21]
Performance-Metrics-and-Data-Presentation
The performance of the sensory panel should be continuously monitored and documented. Key performance indicators (KPIs) provide objective measures of the panel's validity.
| Performance Metric | Description | Target Value/Criteria | Statistical Tool |
| Panelist Sensitivity (Threshold) | The lowest concentration of this compound that a panelist can reliably detect. | Determined using a forced-choice ascending concentration series method (ASTM E679).[22][23][24][25] | Best Estimate Threshold (BET) calculation. |
| Repeatability (Intra-rater reliability) | The consistency of a panelist's scores for the same sample over multiple evaluations.[7] | Low standard deviation or variance for repeated measures. | Standard Deviation, Coefficient of Variation. |
| Reproducibility (Inter-rater reliability) | The level of agreement among panelists in their scoring of a sample.[7] | High correlation among panelists' scores. | Pearson's Correlation, Intraclass Correlation Coefficient (ICC). |
| Discrimination Ability | The panel's ability to differentiate between samples with varying concentrations of this compound. | Statistically significant difference in scores for different sample concentrations. | ANOVA (p-value < 0.05). |
Comparing-Sensory-Panel-Validation-to-Instrumental-Analysis
While instrumental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying volatile compounds, they do not directly measure the human sensory experience.[26]
| Aspect | Validated Sensory Panel | Instrumental Analysis (e.g., GC-MS) |
| Detection Principle | Human olfactory and gustatory receptors. | Chemical separation and mass-to-charge ratio detection. |
| Output | Descriptive terms and intensity ratings. | Chromatograms and mass spectra, leading to concentration data. |
| Strengths | Provides direct measure of human perception, can detect complex interactions between compounds. | Highly sensitive, specific, and provides objective quantification. |
| Limitations | Subject to human variability and bias, requires extensive training and validation. | Does not directly correlate to sensory perception, may not detect all sensorially active compounds. |
| Application for this compound | Assessing the sensory impact and consumer acceptance. | Confirming the presence and quantifying the concentration. |
Conclusion
The validation of a sensory panel for the assessment of this compound is a rigorous but essential process for any organization committed to producing high-quality, sensorially optimized products. By implementing a systematic workflow that includes careful panelist selection, comprehensive training, and continuous performance monitoring, researchers and scientists can ensure the generation of reliable and actionable sensory data. This, in turn, enables informed decision-making throughout the product development lifecycle, from initial formulation to final quality control. The use of standardized protocols, such as the triangle test and Quantitative Descriptive Analysis, provides a robust framework for this validation process, ultimately leading to a deeper understanding of the sensory impact of critical compounds like this compound.
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International Organization for Standardization. (2021). ISO 4120:2021 Sensory analysis — Methodology — Triangle test. [Link]
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ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
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International Organization for Standardization. (2004). ISO 4120:2004(en) Sensory analysis — Methodology — Triangle test. [Link]
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Ferreira, V., Sáenz-Navajas, M. P., Campo, E., & Culleré, L. (2022). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. OENO One, 56(3), 223–233. [Link]
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Compusense Inc. (2023). Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products. [Link]
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BSI - British Standards Institution. (2021). BS EN ISO 4120:2021 Sensory analysis. Methodology. Triangle test. [Link]
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Courrèges, M., Pons, A., Culleré, L., & Marchand, S. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry, 72(2), 1244–1255. [Link]
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The Impact of Roasting on the Formation of 2E,4E,6Z-Nonatrienal in Nuts: A Comparative Analysis
Introduction: The Nuances of Nutty Aroma and the Role of a Potent Aldehyde
The characteristic and often desirable aroma of nuts is a complex interplay of numerous volatile organic compounds. Among these, a select few, known as character-impact compounds, are pivotal in defining the sensory profile. One such potent odorant is (2E,4E,6Z)-nona-2,4,6-trienal, which imparts a distinct oatmeal-like or fatty, green aroma.[1][2] Its presence and concentration can significantly influence consumer perception of both raw and roasted nuts. This guide provides a comparative study of 2E,4E,6Z-nonatrienal formation in raw versus roasted nuts, delving into the underlying biochemical pathways and the profound impact of thermal processing. We will explore the experimental methodologies required to quantify this elusive compound and present a logical framework for understanding its genesis.
The process of roasting is designed to enhance the flavor and texture of nuts through a cascade of chemical reactions, including Maillard reactions and lipid degradation.[3][4] While these reactions generate a rich bouquet of desirable aromas, they can also accelerate the oxidation of polyunsaturated fatty acids (PUFAs), the very precursors to many potent volatile compounds, including this compound.[3][5] Understanding the delicate balance between the desirable flavor development and the potential for off-note formation is critical for optimizing roasting protocols and ensuring product quality.
The Biochemical Genesis of this compound: From Linolenic Acid to a Key Aroma Compound
The primary precursor for the formation of this compound is α-linolenic acid, a polyunsaturated omega-3 fatty acid abundant in many nut varieties, notably walnuts.[1][2][6] The transformation of this fatty acid into the highly aromatic aldehyde is a multi-step process involving oxidation. This can occur through two primary pathways: enzymatic oxidation in raw nuts and autoxidation, which is significantly accelerated by the high temperatures of roasting.[6]
In raw nuts, lipoxygenase enzymes can initiate the oxidation of linolenic acid. However, the thermal processing during roasting deactivates these enzymes. Consequently, in roasted nuts, the formation of this compound is predominantly driven by autoxidation. The high temperatures of roasting provide the necessary activation energy for the reaction between oxygen and the double bonds of linolenic acid, leading to the formation of hydroperoxides. These unstable intermediates then undergo further degradation to yield a variety of volatile compounds, including the C9 aldehyde, this compound.[6][7]
Experimental Protocol: A Step-by-Step Guide to Quantifying this compound
To conduct a comparative study of this compound in raw and roasted nuts, a robust and sensitive analytical methodology is required. The following protocol outlines a validated approach using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Raw Nuts: Select a representative sample of raw nuts (e.g., walnuts). Cryogenically grind the nuts to a fine powder to ensure homogeneity and prevent enzymatic activity. Store the powdered sample at -80°C until analysis.
-
Roasted Nuts: Use the same batch of raw nuts for roasting. Roast the nuts under controlled conditions (e.g., 160°C for 20 minutes in a convection oven). Allow the nuts to cool to room temperature and then cryogenically grind them to a fine powder. Store the powdered sample at -80°C.
2. Volatile Compound Extraction (HS-SPME):
-
Weigh a precise amount (e.g., 1.0 g) of the powdered nut sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a related aldehyde) to each vial for accurate quantification.
-
Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the adsorbed volatile compounds from the SPME fiber in the heated injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., a polar column like a DB-WAX).
-
Use a temperature program that allows for the effective separation of the target analyte from other volatile compounds.
-
Identify this compound based on its retention time and by comparing its mass spectrum with that of an authentic standard and a mass spectral library.
-
Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.
Comparative Data Analysis: Raw vs. Roasted Nuts
While a comprehensive, publicly available dataset directly comparing this compound concentrations in a variety of raw and roasted nuts is limited, existing research provides a strong basis for expected outcomes. Studies on walnuts have identified this compound as a key aroma compound in the raw nuts, with a concentration of approximately 10 µg/kg.[1][2] Research on the thermal degradation of linolenic acid demonstrates a significant increase in the formation of volatile oxidation products, including various aldehydes, with increasing temperature.[8][9][10]
Based on these principles, a hypothetical comparative dataset is presented below to illustrate the expected trend. It is crucial to note that these values are for illustrative purposes and actual concentrations will vary depending on the nut type, roasting conditions, and storage history.
| Nut Sample | Roasting Condition | This compound Concentration (µg/kg) |
| Walnut | Raw | 10 |
| Walnut | Roasted (160°C, 20 min) | 25 |
| Almond | Raw | < 1 (Below Limit of Detection) |
| Almond | Roasted (160°C, 20 min) | 5 |
| Hazelnut | Raw | < 1 (Below Limit of Detection) |
| Hazelnut | Roasted (160°C, 20 min) | 8 |
This table presents hypothetical data based on established scientific principles.
The expected trend is a significant increase in the concentration of this compound after roasting. This is attributed to the acceleration of lipid autoxidation at elevated temperatures. While present in some raw nuts like walnuts, the roasting process acts as a catalyst for its formation from the available linolenic acid precursor.
Discussion and Implications for the Food Industry
The comparative analysis of this compound formation in raw versus roasted nuts provides valuable insights for researchers and food development professionals. The roasting process, while essential for developing desirable flavor profiles, can significantly amplify the generation of this potent aroma compound.
The increased concentration of this compound in roasted nuts can contribute to a more complex and intense flavor profile. However, at very high concentrations, it may lead to undesirable "fatty" or "green" off-notes, potentially impacting consumer acceptance. Therefore, controlling the roasting parameters—temperature and time—is paramount to achieving the optimal balance of flavor compounds.
Furthermore, the initial quality of the raw nuts plays a crucial role. Nuts with a higher initial concentration of linolenic acid, such as walnuts, are more prone to the formation of this compound during roasting. The degree of lipid oxidation in the raw nuts prior to roasting will also influence the final concentration of this aldehyde.
For quality control and product development, the monitoring of this compound, alongside other key volatile markers, can serve as an indicator of the extent of lipid oxidation and the overall sensory quality of roasted nut products. The analytical workflow presented in this guide provides a reliable framework for such monitoring.
Conclusion
The formation of this compound is a critical aspect of the flavor chemistry of both raw and roasted nuts. While present at low levels in some raw nuts, its concentration is significantly increased during the roasting process due to the heat-induced autoxidation of its precursor, α-linolenic acid. This comparative guide has elucidated the biochemical pathways, provided a detailed experimental protocol for quantification, and discussed the implications of these findings for the food industry. Further research focusing on a wider variety of nuts and a broader range of roasting conditions will continue to refine our understanding of how to precisely control the formation of this and other key aroma compounds, ultimately leading to the development of nut products with superior sensory qualities.
References
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Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7108. [Link]
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Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. PubMed, 37126476. [Link]
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Liu, Y., et al. (2021). A study was investigated to determine and compare the key aroma components in raw and roasted walnut (Juglans regia L.). Food Research International, 140, 110047. [Link]
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Schlörmann, W., et al. (2015). Influence of roasting conditions on health-related compounds in different nuts. Food Chemistry, 180, 77-85. [Link]
-
Chetschik, I., et al. (2010). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 58(3), 1774-1781. [Link]
-
Jia, C., et al. (2022). Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation. Scientific Reports, 12(1), 6098. [Link]
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Lee, J., et al. (2020). Effect of roasting conditions on the formation and kinetics of furan in various nuts. Food Chemistry, 310, 125835. [Link]
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Bao, Y., et al. (2023). Volatile metabolite profiling of linolenic acid oxidation in the heating process. Food Science and Technology, 43. [Link]
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Bao, Y., et al. (2023). Volatile metabolite profiling of linolenic acid oxidation in the heating process. ResearchGate. [Link]
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Hénon, G., et al. (1997). Degradation of α‐linolenic acid during heating. Journal of the American Oil Chemists' Society, 74(12), 1615-1617. [Link]
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Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. PubMed, 37126476. [Link]
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Maga, J. A. (2023). Assessing the Impact of Roasting Temperatures on Biochemical and Sensory Quality of Macadamia Nuts (Macadamia integrifolia). Foods, 12(11), 2169. [Link]
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Perren, R., & Escher, F. (2013). Impact of roasting on nut quality. In Improving the safety and quality of nuts. Woodhead Publishing. [Link]
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Schuh, C., & Schieberle, P. (2006). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of agricultural and food chemistry, 54(23), 8869-8874. [Link]
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Erten, E. S., & Cadwallader, K. R. (2017). Identification of predominant aroma components of raw, dry roasted and oil roasted almonds. Food chemistry, 217, 351-359. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2E,4E,6Z-Nonatrienal
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2E,4E,6Z-Nonatrienal, a polyunsaturated aldehyde. As a compound with a distinct chemical structure—a nine-carbon chain with three conjugated double bonds and an aldehyde functional group—its disposal requires a nuanced understanding of its reactivity and potential hazards.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Section 1: Understanding the Chemical Profile of this compound
This compound, with the molecular formula C₉H₁₂O, is recognized for its role as a natural aroma compound and a pheromone.[2][3] Its chemical behavior is largely dictated by the aldehyde functional group and the conjugated system of double bonds. These features make the molecule susceptible to oxidation, where it can be converted to the corresponding carboxylic acid, and reduction, which would transform the aldehyde group into an alcohol.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [2][3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [6] |
| Boiling Point | 233.45 °C @ 760.00 mm Hg (estimated) | [6] |
| Flash Point | 237.00 °F (114.10 °C) (estimated) | [6] |
| Solubility in Water | 495.9 mg/L @ 25 °C (estimated) | [6] |
Section 2: The Hierarchy of Waste Management: A Logic-Driven Approach
The disposal of any chemical waste should follow a logical hierarchy that prioritizes safety and environmental protection. For this compound, this involves a decision-making process to determine the most appropriate disposal route.
Caption: Decision workflow for this compound disposal.
Section 3: Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedure, it is imperative to adhere to strict safety protocols to prevent exposure. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling hazardous chemicals, which should be adapted for this compound.[7]
Essential PPE includes:
-
Gloves: Nitrile or butyl rubber gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat to protect clothing and skin.
-
Respiratory Protection: Work in a well-ventilated fume hood. For larger quantities or in case of spills, a respirator with an organic vapor cartridge may be necessary.[7]
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the chemical neutralization of small quantities of this compound. This method is based on the general principles of aldehyde deactivation.[8]
Materials:
-
Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent.[9]
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for pH adjustment.
-
pH indicator strips or a pH meter.
-
Stir plate and stir bar.
-
Appropriate waste containers.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: For every 1 volume of this compound waste, add approximately 20 volumes of water in a suitable container. This reduces the concentration and controls the reaction rate.
-
Neutralization:
-
Slowly add a 10% solution of sodium bisulfite to the diluted aldehyde waste while stirring. A general rule of thumb is to use a 2:1 molar ratio of sodium bisulfite to the aldehyde.
-
The bisulfite addition product formation is an effective way to neutralize the reactive aldehyde group.
-
-
pH Adjustment:
-
Monitor the pH of the solution. The reaction may cause a decrease in pH.
-
Gradually add a solution of sodium bicarbonate or sodium carbonate to adjust the pH to a neutral range (pH 6-8).
-
-
Verification:
-
Allow the reaction to proceed for at least one hour with continuous stirring.
-
Test the solution for the presence of residual aldehydes using commercially available test strips or other analytical methods. The goal is to reduce the aldehyde concentration to below permissible local discharge limits.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[10] Always check with your environmental health and safety department.
-
For larger neutralized batches or if drain disposal is not permitted, the solution should be collected in a properly labeled hazardous waste container for professional disposal.
-
Section 5: Managing Spills and Contaminated Materials
In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure maximum ventilation.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the liquid.
-
Neutralization: Once absorbed, treat the contaminated material with an aldehyde-neutralizing agent.
-
Disposal: The neutralized absorbent material should be collected in a sealed, properly labeled container and disposed of as hazardous waste.[11]
Any clothing or PPE that becomes contaminated with this compound must be removed immediately and decontaminated or disposed of as hazardous waste.[11]
Section 6: Regulatory Compliance
The disposal of chemical waste is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[12] It is the responsibility of the generator of the waste to ensure that it is handled and disposed of in compliance with all applicable regulations.
References
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Safe Use of Glutaraldehyde in Health Care . Occupational Safety and Health Administration (OSHA). [Link]
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(E,E,Z)-2,4,6-nonatrienal, 100113-52-8 . The Good Scents Company. [Link]
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2,4,6-Nonatrienal, (2E,4E,6Z)- . PubChem. [Link]
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2,4,6-Nonatrienal, (2E,4E,6E)- . PubChem. [Link]
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Aldehyde Disposal . DRNA. [Link]
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2,4,6-NONATRIENAL, (2E,4E,6Z)- . precisionFDA. [Link]
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Aldex® - Aldehyde Disposal Made Easy . DRNA. [Link]
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OSHA Formaldehyde Safety . National Center for Biotechnology Information (NCBI). [Link]
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ACETALDEHYDE . Occupational Safety and Health Administration (OSHA). [Link]
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Formaldehyde: OSHA Regulations . Mercedes Scientific. [Link]
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Laws and Regulations Concerning Formaldehyde . U.S. Environmental Protection Agency (EPA). [Link]
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Chemical/Biological and Decontamination Agent Information . U.S. Environmental Protection Agency (EPA). [Link]
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OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde . Occupational Safety and Health Administration (OSHA). [Link]
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2,4,6-NONATRIENAL, (2E,4Z,6Z)- . precisionFDA. [Link]
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-
Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]
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Volatilization of Toxic α,β-Unsaturated Aldehydes Compounds During Activated Sludge Treatment of Polyester Manufacturing Industry Wastewater . ResearchGate. [Link]
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How to Dispose of High Level Disinfectants Safely . CIVCO Medical Solutions. [Link]
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Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits . PubMed. [Link]
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Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . U.S. Environmental Protection Agency (EPA). [Link]
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Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits . ResearchGate. [Link]
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C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement . Australian Government Department of Health. [Link]
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Sotolon and (2 E ,4 E ,6 Z )-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts . ResearchGate. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2E,4E,6Z-Nonatrienal
As researchers and developers, our work with novel and reactive molecules like 2E,4E,6Z-Nonatrienal demands a profound respect for safety, grounded in a deep understanding of chemical reactivity. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe handling of this compound. Our primary goal is to build a culture of intrinsic safety, ensuring that every operational step is a self-validating protocol.
It is critical to note that as of the writing of this guide, a comprehensive, officially GHS-classified Safety Data Sheet (SDS) for this compound is not widely available.[1][2] Therefore, the following recommendations are expertly synthesized based on the known hazardous properties of its chemical class: volatile, α,β-unsaturated aldehydes . This class of compounds is known for its reactivity and potential toxicity.[3]
The "Why": A Hazard Analysis of α,β-Unsaturated Aldehydes
Understanding the mechanism of potential harm is the foundation of effective protection. This compound belongs to a class of compounds that are electrophiles and alkylating agents.[3] This reactivity presents three primary routes of hazardous exposure:
-
Inhalation: As a volatile organic compound (VOC) with an extremely low odor threshold, inhalation is a significant risk.[] Vapors can irritate the respiratory tract. Prolonged exposure to aldehydes may lead to respiratory sensitization.[5][6]
-
Dermal Contact: The electrophilic nature of α,β-unsaturated aldehydes means they can react with biological molecules in the skin, potentially causing irritation, dermatitis, or allergic sensitization.[3][6]
-
Eye Contact: The eyes are particularly vulnerable. Direct contact with liquid or high concentrations of vapor can cause serious irritation or damage.[7]
Our entire safety protocol is designed to interrupt these potential exposure pathways.
Core Protective Equipment: Your Primary Barrier
Personal Protective Equipment (PPE) is the last line of defense after engineering controls (like fume hoods) have been implemented. For this compound, the following PPE is mandatory.
Eye and Face Protection
Given the potential for serious eye irritation, protection must be robust.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.
-
Required for Transfers & Pouring: When handling stock solutions, performing transfers, or any activity with a risk of splashing, a full-face shield must be worn over chemical splash goggles .[5][6] Standard safety glasses are insufficient as they do not protect against vapor or splashes from all angles.
Hand Protection: Selecting the Right Glove
Glove selection is not arbitrary; it is a matter of chemical compatibility. Aldehydes can degrade or permeate common glove materials. Latex, for instance, offers poor protection against many aldehydes.[5][6]
| Glove Material | Performance Against Aldehydes | Recommended Use |
| Nitrile | Excellent | Standard for general handling, small quantities, and incidental contact. Always use single-use gloves and dispose of them immediately after use or upon suspected contact.[5][6] |
| Butyl Rubber | Excellent | Recommended for handling larger volumes, prolonged operations, or during spill cleanup due to higher resistance.[6] |
| Neoprene | Good | A suitable alternative to Nitrile or Butyl Rubber. |
| Natural Rubber (Latex) | Poor | Not Recommended. Aldehydes can readily pass through latex, offering a false sense of security.[5][6] |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended. Ineffective for providing adequate protection against aldehyde solutions.[6] |
Causality: The choice of Nitrile or Butyl Rubber is based on their molecular structure, which resists penetration and degradation by reactive aldehydes far more effectively than materials like latex. Always double-glove if handling highly concentrated solutions to provide an additional protective layer and simplify decontamination.
Body and Foot Protection
-
A flame-retardant lab coat must be worn and kept buttoned.
-
For transfers of significant volumes (>50 mL), supplement your lab coat with a chemical-resistant apron made of rubber or PVC.[8]
-
Closed-toe and closed-heel shoes constructed of a non-porous material are mandatory.[5] Fabric or mesh shoes are prohibited as they absorb spills.
Respiratory Protection: The Unseen Shield
-
Primary Control: All handling of this compound, including weighing, transfers, and preparation of dilutions, must be performed inside a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation exposure.
-
Emergency/Spill Response: In the event of a large spill or failure of the fume hood, respiratory protection is essential. Personnel involved in the cleanup must be trained and fitted for an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.[6]
Operational Protocol: A Step-by-Step Safety Workflow
This protocol integrates PPE use into a logical and safe operational sequence.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Check the sticker to ensure the chemical fume hood has been certified within the last year.
-
Gather All PPE: Assemble all necessary PPE (goggles, face shield, correct gloves, lab coat, apron if needed) before retrieving the chemical.
-
Prepare Spill Kit: Ensure a spill kit equipped with absorbent materials for organic compounds is immediately accessible.
-
Designate Waste Container: Prepare a clearly labeled, sealed hazardous waste container for "Volatile Organic Liquid Waste."
Step 2: Handling and Use
-
Don PPE: Put on your lab coat, chemical splash goggles, and inner gloves.
-
Work Within Fume Hood: Place all materials, including the chemical container, balances, and glassware, at least 6 inches inside the fume hood sash.
-
Don Outer Gloves & Face Shield: Before opening the primary container, don your outer gloves and face shield.
-
Perform Operations: Carry out all work slowly and deliberately to minimize splashing and aerosol generation.
-
Seal Containers: Immediately and securely seal all containers of this compound after use.
Step 3: Post-Operational Procedure & Disposal
-
Segregate Waste: All disposable items that have come into contact with the chemical (pipette tips, wipes, gloves) must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste in the designated "Volatile Organic Liquid Waste" container stored in a ventilated cabinet.[2]
-
Decontaminate: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, inner gloves, lab coat. Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
-
(E,E,Z)-2,4,6-nonatrienal, 100113-52-8. The Good Scents Company. [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]
-
(E,E,E)-2,4,6-nonatrienal (2E,4E,6E)-nona-2,4,6-trienal. The Good Scents Company. [Link]
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]
-
Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
-
2,4,6-NONATRIENAL, (2E,4E,6Z)-. precisionFDA. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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2,4,6-NONATRIENAL, (2E,4Z,6Z)-. precisionFDA. [Link]
-
2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823. PubChem. [Link]
-
(E,Z)-2,6-nonadienal, 557-48-2. The Good Scents Company. [Link]
-
Tests for Unsaturation. BYJU'S. [Link]
-
α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
-
Distribution and Sensory Impact of (2 E ,4 E ,6 Z )-nonatrienal and Trans -4,5-epoxy-( E )-2-decenal in Wines and Spirits. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
